4-Bromobenzo[d]thiazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUUMRBJJQXVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Br)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625792 | |
| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-19-7 | |
| Record name | 4-Bromo-1,3-benzothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 769-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzo[d]thiazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic system in the landscape of medicinal chemistry and materials science. Its rigid, bicyclic structure, replete with heteroatoms, provides a versatile scaffold for the development of a diverse array of functional molecules. The inherent biological activities of benzothiazole derivatives are wide-ranging and well-documented, encompassing anticancer, antimicrobial, and antiviral properties, among others.[1][2] The strategic introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: 4-Bromobenzo[d]thiazol-5-amine. The presence of a bromine atom at the 4-position and an amino group at the 5-position offers unique opportunities for synthetic diversification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This document will provide a comprehensive overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications in the field of drug development.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively available in the public domain, we can predict its key properties based on the analysis of structurally related compounds, such as 4-bromo-1,3-benzothiazol-2-amine.[3][4]
Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Basis for Prediction/Reference |
| CAS Number | 769-19-7 | [5] |
| Molecular Formula | C₇H₅BrN₂S | [5] |
| Molecular Weight | 229.1 g/mol | [5] |
| Physical Form | Solid, likely a crystalline powder. | [5] |
| Melting Point | Expected to be in the range of 180-200 °C. The related 4-bromo-2-aminobenzothiazole melts at 182-184 °C.[3] | [3] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and ethanol.[3][6] | [3][6] |
| pKa | The amino group is expected to be weakly basic. | General chemical principles |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[5] | [5] |
Predicted Spectroscopic Data
A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. Based on the analysis of related brominated benzothiazoles, the following spectral characteristics are anticipated.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene ring will likely appear as a set of coupled doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The amine protons (NH₂) would likely present as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon atoms directly attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts due to the electronic effects of these substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:
-
N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).
-
C-N stretching (around 1335-1250 cm⁻¹ for aromatic amines).[3]
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
C=C and C=N stretching vibrations of the benzothiazole ring system in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for M and M+2 ions). The fragmentation pattern will provide further structural information.
Synthesis of this compound: A Plausible Synthetic Approach
A potential retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for this compound.
Proposed Experimental Protocol:
This protocol is a generalized procedure and would require optimization for this specific target molecule.
Step 1: Synthesis of a Substituted 2-Nitrothiophenol
The synthesis would likely begin with a suitably substituted aniline. A key challenge is the introduction of the thiol group ortho to the amino group. A common strategy involves the use of a directing group, followed by thiolation.
Step 2: Reduction of the Nitro Group
The nitro group of the 2-nitrothiophenol intermediate would then be reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 3: Cyclization to the Benzothiazole Ring
The resulting 2-aminothiophenol derivative can then be cyclized to form the benzothiazole ring. This is often accomplished by reacting the aminothiophenol with a source of the C2 carbon of the thiazole ring. For the synthesis of an unsubstituted C2 benzothiazole, reagents like formic acid or its derivatives can be used. Subsequent bromination at the 4-position would be necessary.
An alternative and more direct approach could involve the bromination of a pre-formed benzothiazol-5-amine. However, controlling the regioselectivity of the bromination could be challenging.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing (by induction) and weakly activating (by resonance) bromo substituent on the aromatic ring, as well as the inherent reactivity of the benzothiazole core. The bromine atom at the 4-position is particularly well-suited for various cross-coupling reactions, while the amino group at the 5-position provides a handle for a different set of chemical transformations.[1][8]
Caption: Key reaction pathways for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aromatic and heteroaromatic substituents at the 4-position. This is a highly versatile method for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Stille Coupling: This reaction utilizes organostannane reagents and offers a complementary approach to the Suzuki coupling for C-C bond formation.
-
Buchwald-Hartwig Amination: The bromine atom can be substituted with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand, providing access to a range of N-arylated derivatives.
-
Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes, catalyzed by palladium and copper complexes.
Reactions of the Amino Group
The amino group at the 5-position is a versatile functional handle for a variety of transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This is a common strategy to modify the properties of the molecule and to introduce further points of diversity.
-
Alkylation: The amino group can be alkylated using alkyl halides, although control of the degree of alkylation (mono- vs. di-alkylation) may require careful optimization of reaction conditions.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this compound are anticipated to be valuable intermediates in the synthesis of biologically active molecules.
-
Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity. The ability to diversify the this compound scaffold through the reactions described above makes it an attractive starting point for the design of novel kinase inhibitors, topoisomerase inhibitors, or compounds that interfere with other cancer-related signaling pathways.[1][9]
-
Antimicrobial and Antifungal Agents: The benzothiazole nucleus is also a key component of many antimicrobial and antifungal compounds. Derivatization of this compound could lead to the discovery of new agents with improved potency and a broader spectrum of activity against resistant pathogens.
-
Neurological and Inflammatory Disorders: The versatility of the benzothiazole scaffold has also led to its exploration in the context of neurological and inflammatory diseases. The potential to generate diverse chemical libraries from this compound makes it a valuable tool in screening for activity against a wide range of biological targets.
Safety and Handling
Based on the safety information for related compounds, this compound should be handled with care in a laboratory setting.[5]
-
Hazard Statements: May cause an allergic skin reaction (H317) and cause serious eye irritation (H319).[5]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a strategically important building block for the synthesis of a wide array of functional molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific isomer is currently limited, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of related benzothiazole chemistry. The presence of two distinct and versatile functional groups—a bromine atom amenable to cross-coupling reactions and an amino group for further derivatization—provides a rich platform for the generation of diverse chemical libraries. As the demand for novel therapeutic agents continues to grow, the exploration of underexplored chemical space offered by compounds such as this compound will undoubtedly play a crucial role in the future of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 769-19-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Bromobenzo[d]thiazol-5-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of a specific, yet promising derivative: 4-Bromobenzo[d]thiazol-5-amine. While direct experimental data for this particular isomer is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from closely related analogues, offers a comprehensive overview of its chemical identity, a plausible synthetic pathway, predicted spectroscopic characteristics, and a discussion of its potential as a valuable building block in drug discovery and development. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of novel substituted aminobenzothiazoles.
Introduction: The Significance of the Benzothiazole Moiety
The benzothiazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities. Derivatives of benzothiazole have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties, among others. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for the design of novel therapeutic agents.
This guide focuses on the specific isomer, this compound, which incorporates a bromine atom and an amino group on the benzene ring. The presence of these functional groups offers intriguing possibilities for further chemical modification and exploration of its structure-activity relationships (SAR). The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the amino group provides a site for amide bond formation, sulfonylation, or other derivatizations.
Chemical Identity and Structure
The fundamental characteristics of the target compound are summarized below:
| Property | Value |
| Systematic (IUPAC) Name | 4-bromo-1,3-benzothiazol-5-amine |
| Synonyms | 5-Amino-4-bromobenzothiazole, 4-Bromo-benzothiazol-5-ylamine |
| CAS Number | 769-19-7[1][2] |
| Molecular Formula | C₇H₅BrN₂S[1][2] |
| Molecular Weight | 229.10 g/mol |
| Chemical Structure |
Structure Diagram:
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points to a key disconnection at the thiazole ring, leading back to a suitably substituted aniline precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The proposed synthesis involves a two-step process starting from 2-bromo-5-nitroaniline.
Step 1: Reduction of the Nitro Group
The nitro group of 2-bromo-5-nitroaniline is reduced to an amino group to yield 3-bromo-benzene-1,4-diamine.
-
Reactants: 2-bromo-5-nitroaniline, Iron powder (or other suitable reducing agents like SnCl₂/HCl).
-
Solvent: Ethanol/Water mixture, or acetic acid.
-
Conditions: The reaction is typically carried out at elevated temperatures (reflux).
-
Work-up: After the reaction is complete, the mixture is filtered to remove the iron salts, and the product is extracted with an organic solvent.
Step 2: Thiocyanation and Cyclization
The resulting 3-bromo-benzene-1,4-diamine is then reacted with a thiocyanate salt and bromine to form the benzothiazole ring.
-
Reactants: 3-bromo-benzene-1,4-diamine, Potassium thiocyanate (or Ammonium thiocyanate), Bromine.
-
Solvent: Glacial acetic acid.
-
Conditions: The reaction is typically performed at low temperatures (0-5 °C) during the addition of bromine, followed by stirring at room temperature.
-
Mechanism: The reaction proceeds via the formation of a thiocyanogen ((SCN)₂) intermediate, which then attacks the aniline. The resulting thiourea derivative undergoes intramolecular cyclization to form the benzothiazole ring.
-
Work-up: The product often precipitates from the reaction mixture and can be collected by filtration, followed by recrystallization for purification.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Characterization
In the absence of experimentally acquired spectra for this compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | d | 1H | Aromatic proton (H-7) |
| ~ 6.8 - 7.1 | d | 1H | Aromatic proton (H-6) |
| ~ 5.0 - 6.0 | br s | 2H | -NH₂ protons |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The coupling constants between H-6 and H-7 would be in the typical range for ortho-coupled aromatic protons (around 8-9 Hz).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C2 (thiazole carbon) |
| ~ 145 - 150 | C7a (bridgehead carbon) |
| ~ 140 - 145 | C5 (carbon bearing the amino group) |
| ~ 130 - 135 | C3a (bridgehead carbon) |
| ~ 125 - 130 | C7 |
| ~ 115 - 120 | C6 |
| ~ 105 - 110 | C4 (carbon bearing the bromo group) |
Note: These are estimated chemical shifts. The presence of the bromine and amino groups will have a significant influence on the chemical shifts of the aromatic carbons.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected [M]⁺: m/z 228
-
Expected [M+2]⁺: m/z 230
-
Key Fragmentation: Loss of HCN, Br, and cleavage of the thiazole ring are plausible fragmentation pathways.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by the interplay of the benzothiazole core, the amino group, and the bromine atom.
Chemical Reactivity
-
Amino Group: The primary amino group at the 5-position is a key site for derivatization. It can readily undergo acylation, sulfonylation, and alkylation reactions, allowing for the introduction of a wide variety of functional groups to explore SAR.
-
Bromine Atom: The bromine atom at the 4-position is a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the synthesis of more complex derivatives.
-
Benzothiazole Ring: The benzothiazole ring itself can participate in various reactions, although it is generally quite stable.
Caption: Potential reaction pathways for the derivatization of this compound.
Potential Applications in Drug Discovery
Given the broad biological activities of the benzothiazole scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents.
-
Anticancer Agents: Many substituted benzothiazoles have demonstrated potent anticancer activity. The ability to derivatize both the amino and bromo positions of the target compound allows for the systematic exploration of its potential as an anticancer agent.
-
Antimicrobial Agents: The benzothiazole nucleus is a common feature in antimicrobial compounds. Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.
-
Kinase Inhibitors: The aminobenzothiazole scaffold can act as a hinge-binding motif in many protein kinases, which are important targets in cancer and inflammatory diseases.
-
Neuroprotective Agents: Some benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases.
Conclusion
This compound is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route is robust and based on well-understood organic reactions. The predicted spectroscopic data provides a useful reference for the characterization of this molecule. The versatile reactivity of the amino and bromo functional groups opens up a multitude of possibilities for the synthesis of diverse libraries of compounds for screening against various biological targets. It is our hope that this technical guide will stimulate further research into the synthesis and therapeutic applications of this promising benzothiazole derivative.
References
An In-Depth Technical Guide to 4-Bromobenzo[d]thiazol-5-amine (CAS No. 769-19-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromobenzo[d]thiazol-5-amine, a heterocyclic amine of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a detailed exploration of its synthesis, chemical properties, and potential applications, grounded in established scientific principles. Every piece of information is presented with the clarity and precision required for researchers and developers in the pharmaceutical and chemical industries.
Core Identification and Physicochemical Properties
This compound is a substituted benzothiazole, a class of compounds recognized for its versatile biological activities. The precise arrangement of the bromo and amino substituents on the benzothiazole core dictates its unique chemical reactivity and potential as a scaffold in drug discovery.
Table 1: Core Identification of this compound
| Identifier | Value | Source |
| CAS Number | 769-19-7 | [1] |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Synonyms | 4-bromo-1,3-benzothiazol-5-amine, 5-Amino-4-bromobenzothiazole | [1] |
| Molecular Weight | 229.10 g/mol | |
| InChI Key | FBUUMRBJJQXVRE-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis and Chemical Reactivity
While specific, detailed peer-reviewed synthesis procedures for this compound are not abundantly available in the public domain, its structure suggests plausible synthetic routes based on established benzothiazole chemistry. The synthesis would likely involve the formation of a substituted aniline precursor followed by cyclization to form the thiazole ring.
A general and widely applicable method for the synthesis of benzothiazole derivatives is the condensation of a 2-aminothiophenol with a suitable electrophile. In the case of this compound, a potential synthetic pathway could involve the preparation of 2-amino-3-bromobenzene-1-thiol, followed by a cyclization reaction.
Another established route for benzothiazole synthesis involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization.
The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing bromo substituent on the aromatic ring, as well as the inherent reactivity of the benzothiazole core. The bromine atom at the 4-position is a key functional handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group at the 5-position can be readily acylated, alkylated, or diazotized, opening avenues for the synthesis of a diverse library of derivatives.
Caption: Synthetic logic and key reactivity of this compound.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns would be influenced by the positions of the bromo and amino groups. The protons of the amino group would likely appear as a broad singlet. |
| ¹³C NMR | The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine and nitrogen atoms would be significantly affected. |
| IR Spectroscopy | Characteristic absorption bands would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). |
Applications in Drug Discovery and Materials Science
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
While specific biological activity data for this compound is limited, its structure suggests it is a valuable building block for the synthesis of novel compounds with therapeutic potential. The ability to functionalize both the bromo and amino groups allows for the creation of diverse chemical libraries for high-throughput screening.
In the realm of materials science, benzothiazole derivatives are explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique photophysical properties. The introduction of a bromine atom provides a site for further elaboration to tune these properties.
Caption: Potential application pathways for this compound.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is based on available safety data.
Table 4: Hazard and Precautionary Information
| Category | Information | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Pictograms | GHS07 (Exclamation Mark) | [1] |
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity. Its structural features, particularly the strategically placed bromo and amino functionalities, make it an attractive starting material for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science. While the current body of literature specifically detailing its synthesis and properties is sparse, the foundational knowledge of benzothiazole chemistry provides a solid framework for its future investigation. Further research into efficient and scalable synthetic routes, along with a thorough characterization of its physicochemical and biological properties, is warranted to unlock the full potential of this versatile molecule.
References
discovery and history of brominated benzothiazoles
An In-depth Technical Guide to the Discovery and History of Brominated Benzothiazoles
Authored by Gemini, Senior Application Scientist
Foreword: The Benzothiazole Scaffold and the Strategic Role of Bromination
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] First described by the eminent chemist August Wilhelm von Hofmann in 1879, this heterocyclic entity is not merely a synthetic curiosity but is found in numerous natural products and is central to a wide array of pharmacologically active molecules.[3][4][5] Its unique electronic configuration and planar structure contribute to its ability to interact with various biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][6][7][8][9][10]
The strategic introduction of a bromine atom onto the benzothiazole framework is a pivotal transformation in the synthetic chemist's toolkit. Bromination does more than simply modify the steric and electronic properties of the parent molecule; it installs a versatile chemical "handle." This halogen atom serves as a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures and the generation of diverse chemical libraries for drug discovery and materials development.[1][11] This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and modern applications of brominated benzothiazoles, tailored for researchers, scientists, and drug development professionals.
Part 1: A Historical Perspective on Discovery and Synthesis
The journey of brominated benzothiazoles begins with the foundational chemistry of the parent ring system.
The Genesis of Benzothiazole Chemistry
While the parent benzothiazole was not isolated from a natural source until 1967 (from American cranberries), the synthesis of its derivatives dates back to the 19th century.[3] In 1879, A. W. Hofmann reported the first synthesis of 2-substituted benzothiazoles.[3] The most fundamental and enduring route to the benzothiazole core, often referred to as the Jacobson synthesis, involves the ring closure of 2-aminothiophenols with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides.[7][12] This condensation reaction remains a cornerstone of benzothiazole synthesis today.[3][4][13][14][15]
The Advent of Bromination
Early halogenation methods were often harsh and lacked selectivity. A 1971 patent by Kurt H. Pilgram for Shell Oil Company marked a significant advancement, describing a method for the direct bromination of 2,1,3-benzothiadiazoles (a related heterocyclic system) and benzofurazans.[16] This work highlighted a critical challenge: older methods involving halogenation in a molten state often led to addition products, requiring a subsequent dehydrohalogenation step to restore the aromatic ring.[16] Pilgram's discovery was the use of aqueous hydrobromic acid or nitric acid as a reaction medium, which allowed for direct electrophilic substitution of hydrogen with bromine, proceeding nearly quantitatively in a single step.[16] This innovation provided a more efficient pathway to mono- and di-bromo derivatives, which were valuable as intermediates for novel herbicides.[16]
The positions of bromination are dictated by the electronic nature of the heterocyclic ring. Electrophilic substitution on the benzothiazole ring typically occurs at the 4, 5, 6, or 7 positions of the benzene ring, with the 2-position of the thiazole ring also being reactive depending on the reaction conditions and the substituents already present.[9][16]
Part 2: Synthetic Methodologies and Protocols
The synthesis of brominated benzothiazoles has evolved to include a range of reagents and conditions, each with specific advantages concerning yield, regioselectivity, and safety.
Classical Electrophilic Bromination with Elemental Bromine
This method remains a fundamental approach, particularly for large-scale synthesis. The key to its success lies in controlling the reaction conditions to prevent over-bromination and side reactions.
Protocol: Bromination of 2-Aminobenzothiazole in Acetic Acid
This protocol is a classical method for achieving bromination, often targeting the benzene portion of the scaffold.[17]
Causality and Insights:
-
Solvent Choice: Glacial acetic acid serves as a polar protic solvent that can dissolve the substrate and facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.
-
Temperature Control: Cooling the reaction to 0°C or below is critical. The reaction is exothermic, and low temperatures help to control the reaction rate, minimizing the formation of unwanted poly-brominated byproducts and improving regioselectivity.[17]
-
Light Exclusion: The initial addition of bromine is often done in the dark to prevent radical chain reactions, which can lead to a different product profile.
-
Basic Work-up: Quenching with a strong base like sodium hydroxide neutralizes the acidic solvent and any remaining hydrobromic acid formed during the reaction, precipitating the neutral product.[17]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-salt bath to cool the solution to between -3°C and 0°C. Careful temperature monitoring is essential to prevent the acetic acid from solidifying.[17]
-
Bromine Addition: In a separate container, dissolve elemental bromine (1.1 equivalents) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled benzothiazole solution while stirring and shielding the reaction from light. Maintain the internal temperature below 0°C throughout the addition.[17]
-
Reaction: Once the addition is complete, remove the light shield and the cooling bath, allowing the mixture to slowly warm to room temperature. Continue stirring overnight.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over a stirred slurry of crushed ice and sodium hydroxide pellets until the pH of the solution reaches 11.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
Modern Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine. It is easier to handle and often provides better control over the reaction, reducing the risk of over-bromination.
Protocol: Synthesis of 2,6-Dibromobenzothiazole using NBS
This protocol is adapted from a patented one-step synthesis, which is advantageous for its simplicity and high yield, making it suitable for industrial-scale production.[18][19]
Causality and Insights:
-
Brominating Agent: NBS provides a constant, low concentration of bromine in the reaction mixture, which favors electrophilic substitution and minimizes side reactions.
-
Catalyst: Titanium dioxide (TiO₂) acts as a Lewis acid catalyst, activating the NBS and enhancing the electrophilicity of the bromine.[18]
-
Solvent: Chloroform is a relatively non-polar solvent that is suitable for this reaction. The reflux temperature (around 61°C) provides sufficient energy to overcome the activation barrier without causing degradation.
-
Stoichiometry: Using a slight excess of NBS (2.2 equivalents for dibromination) ensures the reaction goes to completion.[19]
Step-by-Step Methodology:
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve benzothiazole (0.1 mol) in 200 mL of chloroform.[19]
-
Heating: Heat the solution to reflux with stirring (approximately 45-55°C).[18][19]
-
Reagent Addition: Once at reflux, add N-bromosuccinimide (0.22 mol) and titanium dioxide (0.008 mol) to the flask in one portion.[19]
-
Reaction: Maintain the reaction at reflux for 9-15 hours.[18][19]
-
Monitoring: Monitor the reaction progress by TLC.
-
Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the titanium dioxide catalyst.
-
Work-up: Transfer the filtrate to a separatory funnel and wash it three times with a saturated sodium bicarbonate solution to remove any acidic byproducts.[19]
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the chloroform solvent under reduced pressure to obtain a light yellow solid.[19]
-
Purification & Characterization: Recrystallize the crude solid from isopropanol to yield pure white crystals of 2,6-dibromobenzothiazole.[19] Confirm the structure and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]
Summary of Bromination Methods
| Method | Brominating Agent | Catalyst/Solvent | Key Advantages | Key Considerations | Reference |
| Direct Bromination | Elemental Bromine (Br₂) | Aq. HBr / HNO₃ | High yield, one-step process | Corrosive, requires careful handling | [16] |
| Acetic Acid Method | Elemental Bromine (Br₂) | Glacial Acetic Acid | Well-established, good for 2-amino derivatives | Temperature control is critical, potential for side reactions | [17] |
| NBS Method | N-Bromosuccinimide | TiO₂ / Chloroform | Milder conditions, higher selectivity, easier handling | Requires catalyst, longer reaction time | [18][19] |
Visualization of Synthetic Pathways
General Benzothiazole Synthesis ```dot
Caption: Step-by-step workflow for NBS bromination.
Part 3: Applications in Drug Development and Materials Science
The presence of a bromine atom makes brominated benzothiazoles highly valuable intermediates. Their applications are diverse, spanning from life-saving pharmaceuticals to advanced electronic materials.
A Versatile Scaffold in Medicinal Chemistry
Brominated benzothiazoles are cornerstone building blocks for developing novel therapeutic agents. The bromine atom's utility as a leaving group in transition-metal-catalyzed cross-coupling reactions allows for the systematic modification of the benzothiazole core to explore structure-activity relationships (SAR). [1]
Key Therapeutic Areas:
-
Anticancer Agents: Numerous benzothiazole derivatives have shown potent anticancer activity. [2][6]The ability to functionalize the bromo-position allows for the attachment of various pharmacophores to target specific enzymes or receptors involved in cancer progression. For example, certain derivatives have been developed as microsomal triglyceride transfer protein (MTP) inhibitors. [20]* Antimicrobial Agents: The benzothiazole nucleus is present in many compounds with antibacterial and antifungal properties. [8][21][22]SAR studies have shown that the position and nature of substituents are critical. For instance, substitution with a bromo group at the 7-position of the benzothiazole ring has been shown to enhance antibacterial action. [22]* Neuroprotective Agents: The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a benzothiazole derivative. This highlights the scaffold's potential in developing treatments for neurological disorders. [2][3]* Enzyme Inhibitors: Brominated benzothiazoles serve as precursors for a wide range of enzyme inhibitors, targeting kinases, proteases, and other enzymes implicated in disease. [1][6]
Visualization: Role in Drug Discovery
Caption: Use of bromo-benzothiazoles in discovery chemistry.
Advanced Functional Materials
The unique electronic and photophysical properties of the benzothiazole ring system make it an attractive component for advanced materials. [23]
-
Organic Electronics: As intermediates, compounds like 2-(Bromomethyl)benzo[d]thiazole allow for the attachment of functional groups or polymer chains to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). [23]The reactive bromomethyl group is a key site for building larger, conjugated systems essential for these applications. [23]* Corrosion Inhibitors: Benzothiazole derivatives are well-known for their ability to inhibit corrosion, particularly for copper and its alloys. [3]* Dyes and Fluorophores: The conjugated π-system of benzothiazoles makes them useful as dyes and fluorescent probes. Bromination allows for the tuning of their absorption and emission spectra. [3][11]
Conclusion and Future Outlook
From Hofmann's initial synthesis in the 19th century to the sophisticated, patent-protected bromination protocols of the 20th and 21st centuries, the chemistry of benzothiazoles has undergone remarkable development. Brominated benzothiazoles have transitioned from being simple chemical intermediates to indispensable tools in the hands of medicinal chemists and materials scientists. Their history is a testament to the power of synthetic innovation in driving scientific discovery.
Looking ahead, the focus will likely be on developing even more selective, efficient, and environmentally benign ("green") synthesis methods. [14][24]The continued exploration of their biological activities will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. [12][25]The versatility of the bromo-benzothiazole scaffold ensures that it will remain a central and highly valuable component in the ongoing quest for novel molecules that can solve critical challenges in medicine and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. Benzothiazole - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 19. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 20. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacyjournal.in [pharmacyjournal.in]
- 22. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
An In-Depth Technical Guide to the Solubility of 4-Bromobenzo[d]thiazol-5-amine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromobenzo[d]thiazol-5-amine, a compound of interest in contemporary drug discovery and medicinal chemistry. Recognizing that novel compounds often lack extensive published solubility data, this document focuses on providing a robust framework for predicting, experimentally determining, and understanding the solubility of this and similar molecules. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and reliable solubility data to advance their research.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately governing a drug's bioavailability and efficacy.[1][2] For novel heterocyclic compounds like this compound, a thorough understanding of their solubility in various organic solvents is paramount for several key stages of development:
-
Chemical Synthesis and Purification: Selecting appropriate solvents is crucial for reaction success, product isolation, and purification techniques like crystallization and chromatography.[3]
-
Formulation Development: The ability to dissolve a compound in a suitable solvent system is the first step in creating a deliverable drug product, whether for oral, injectable, or topical administration.[4]
-
Biological Assays: Accurate and reproducible in vitro and in vivo testing requires that the compound remains fully dissolved in the assay medium to ensure that the observed biological activity is a true reflection of its potency.[5]
Physicochemical Profile of this compound
Structure:
-
Molecular Weight: Approximately 244.1 g/mol
-
Key Functional Groups:
-
Aromatic Amine (-NH2): This group is a hydrogen bond donor and acceptor, contributing to polarity and the potential for interactions with protic solvents. It also imparts basic character to the molecule.
-
Thiazole Ring: A heterocyclic system containing sulfur and nitrogen, contributing to the overall polarity and potential for dipole-dipole interactions.
-
Bromine Atom (-Br): An electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding.
-
Fused Benzene Ring: A nonpolar, hydrophobic component.
-
Predicted Solubility Behavior:
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][6] The structure of this compound presents a balance of polar and nonpolar characteristics. The presence of the amine and thiazole moieties suggests that it will exhibit some solubility in polar organic solvents. However, the fused aromatic ring and the bromine atom contribute to its lipophilicity, suggesting potential solubility in less polar solvents as well.
A Systematic Approach to Solvent Selection
A logical, tiered approach to solvent selection is recommended to efficiently determine the solubility profile of a new chemical entity. The following workflow provides a structured methodology.
Caption: A logical workflow for systematic solvent selection and solubility determination.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines the equilibrium shake-flask method, which is considered the gold standard for determining thermodynamic solubility due to its reliability and ability to achieve true equilibrium.[1][7]
4.1. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume of the chosen organic solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial and vortex briefly to disperse the solid.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[1]
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a 0.22 µm syringe filter.[7]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the saturated solution (from step 3) with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Using the calibration curve, determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution. This value represents the equilibrium solubility.[7]
-
Caption: The experimental workflow for the shake-flask solubility determination method.
Predicted Solubility and Data Presentation
While experimental determination is essential, a predictive table can guide initial solvent choices.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Strong dipole-dipole interactions; can accept hydrogen bonds. |
| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, effective at solvating polar molecules. | |
| Acetone | 5.1 | Moderate | Can accept hydrogen bonds but is less polar than DMSO/DMF. | |
| Polar Protic | Methanol | 5.1 | Moderate to High | Can donate and accept hydrogen bonds, interacting with the amine group. |
| Ethanol | 4.3 | Moderate | Similar to methanol but slightly less polar. | |
| Less Polar | Dichloromethane (DCM) | 3.1 | Low to Moderate | Can solvate moderately polar compounds. |
| Ethyl Acetate | 4.4 | Low to Moderate | Dipole-dipole interactions and hydrogen bond accepting capabilities. | |
| Nonpolar | Toluene | 2.4 | Low | Primarily van der Waals interactions; unlikely to solvate the polar functional groups effectively. |
| Hexane | 0.1 | Very Low / Insoluble | Lacks the polarity to interact favorably with the solute. |
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality solubility data necessary to support drug discovery and development efforts. Further studies could investigate the impact of pH on aqueous solubility, given the presence of the basic amine group, and explore the use of co-solvents and other formulation strategies to enhance solubility for biological applications.
References
A Technical Guide to the Physical Characterization of 4-Bromobenzo[d]thiazol-5-amine
An In-depth Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
Section 1: Introduction and State of Knowledge
The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The targeted placement of functional groups, such as bromine and amine moieties, on the benzothiazole ring system allows for fine-tuning of a molecule's physicochemical and biological properties. 4-Bromobenzo[d]thiazol-5-amine (CAS 769-19-7) represents a specific regioisomer with potential for further chemical modification.
A thorough review of scientific literature and chemical supplier databases reveals a significant scarcity of empirically determined data for this specific compound. While its existence is confirmed, its physical characteristics are largely undocumented. This guide, therefore, shifts focus from reporting sparse data to establishing the authoritative experimental procedures required to generate it. This approach ensures scientific rigor and provides a practical workflow for researchers handling this and other novel chemical entities.
Section 2: Physical Appearance: Protocol and Predictive Analysis
The physical appearance of a chemical compound is its most fundamental identifying characteristic and serves as a first-pass indicator of purity. Aromatic amines can range from colorless or white to yellow or brown solids, with coloration often arising from trace impurities or oxidation.[3]
2.1 Predictive Analysis
Based on its molecular structure—a polycyclic aromatic system with a molecular weight of 229.10 g/mol —this compound is predicted to be a solid at room temperature.[4] Its color is anticipated to be an off-white, pale yellow, or light tan crystalline solid. This prediction is based on the typical appearance of related aromatic amine compounds.[2]
2.2 Detailed Protocol for Visual Inspection
This protocol is adapted from established standards for the visual inspection of pharmaceutical materials.[5][6][7] The objective is to qualitatively describe the substance in a consistent and reproducible manner.
Methodology:
-
Sample Preparation: Place a small, representative sample (approx. 10-20 mg) of the compound onto a clean, dry watch glass or white weighing paper.
-
Illumination: Conduct the inspection under a diffuse, white light source providing illumination between 2,000 and 3,750 lux.[5]
-
Background Contrast: Observe the sample against both a matte white and a matte black background to accurately assess color and the presence of foreign particulates.
-
Observation & Reporting:
-
Form: Describe the physical form (e.g., crystalline powder, amorphous solid, needles, granules).
-
Color: Report the color as precisely as possible (e.g., white, off-white, pale yellow).
-
Clarity (if applicable): Note if the solid is translucent or opaque.
-
Homogeneity: Record whether the sample appears uniform or as a mixture of different particles.
-
Foreign Matter: Note the presence of any visible contaminants (e.g., dark specks, fibers).
-
Causality: Using standardized lighting and contrasting backgrounds is critical to eliminate environmental variables and observer bias, ensuring that the reported appearance is an intrinsic property of the substance.[5]
Section 3: Melting Point Determination: A Critical Purity Indicator
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point determination a fundamental tool for purity assessment and identity confirmation in the pharmaceutical industry.[8][9][10]
3.1 Comparative Data from a Structural Isomer
While no empirical melting point is published for this compound, its structural isomer, 4-Bromobenzo[d]thiazol-2-amine (CAS 20358-02-5), has a reported melting point. This information is valuable for contextual comparison.
| Compound Name | CAS Number | Reported Melting Point (°C) | Physical Form |
| This compound | 769-19-7 | To Be Determined | Solid |
| 4-Bromobenzo[d]thiazol-2-amine | 20358-02-5 | 182 - 184 | Solid |
Data for the 2-amine isomer sourced from PubChem and commercial suppliers.[4][11]
3.2 Detailed Protocol for Capillary Melting Point Determination
This protocol follows the widely accepted capillary method, consistent with pharmacopeia guidelines.[12][13]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum over a desiccant. Finely powder a small amount of the sample using a spatula or a mortar and pestle.
-
Capillary Loading: Tamp the open end of a glass capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom, forming a compact column of 2.5-3.5 mm in height.[13]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating Profile:
-
Rapid Ramp: Quickly heat the block to a temperature approximately 15-20°C below the expected melting point (the isomer's melting point can be used as a preliminary guide).
-
Slow Ramp: Decrease the heating rate to 1-2°C per minute.[12] This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
-
Data Recording:
-
Onset Point (T1): Record the temperature at which the first drop of liquid becomes visible.
-
Clear Point (T2): Record the temperature at which the entire sample has transitioned to a clear liquid.
-
Report: The melting point is reported as the range T1 – T2.
-
-
Replicate Analysis: Perform the measurement in triplicate and average the results to ensure precision.[9]
Section 4: Integrated Characterization and Data Interpretation Workflow
The determination of physical properties is a component of a larger, logical workflow for the complete characterization of a novel compound. This process ensures that the identity, purity, and properties of the material are well-documented and understood before its use in further research or development.
4.1 Experimental Workflow for Physical Characterization
The following diagram outlines a self-validating workflow for the initial characterization of a newly acquired or synthesized batch of this compound.
Figure 1: A comprehensive workflow for the physical and chemical characterization of a novel compound.
4.2 Interpreting Melting Point Results
The outcome of the melting point determination provides significant insight into the sample's purity.
Figure 2: A logic diagram for the interpretation of melting point determination results.
Section 5: Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of related compounds—brominated aromatics and primary aromatic amines—is mandatory.[14][15] These classes of compounds can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and serious eye irritation.[4][16]
Recommended Handling Procedures:
-
Engineering Controls: Handle the compound exclusively in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.
Section 6: Conclusion
While direct physical data for this compound remains to be published, this guide provides the necessary scientific framework for its empirical determination. By adhering to the detailed protocols for visual inspection and melting point analysis, researchers can generate reliable, high-quality data essential for the compound's use in drug discovery and materials science. The emphasis on procedural causality and integrated workflow ensures that the characterization of this and other novel compounds is conducted with the highest degree of scientific integrity.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. blog.pqegroup.com [blog.pqegroup.com]
- 7. scribd.com [scribd.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. Melting Point Test - Protheragen [protheragen.ai]
- 10. promptpraxislabs.com [promptpraxislabs.com]
- 11. 4-bromobenzo[d]thiazol-2-amine - CAS:20358-02-5 - Sunway Pharm Ltd [3wpharm.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. thinksrs.com [thinksrs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-Bromobenzo[d]thiazole | C7H4BrNS | CID 3798911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 4-Bromobenzo[d]thiazol-5-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffolding
In the landscape of contemporary drug discovery, the benzothiazole core is a privileged heterocyclic system, celebrated for its wide-ranging biological activities.[1][2] Within this esteemed family, 4-Bromobenzo[d]thiazol-5-amine emerges as a particularly strategic, albeit under-documented, building block. Its unique substitution pattern—a bromine atom at the 4-position and an amino group at the 5-position—offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, while the amino group provides a nucleophilic center for further derivatization.
This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of plausible synthetic strategies, detailed experimental protocols for key transformations, and an overview of the potential biological significance of its derivatives, all grounded in the established chemistry of analogous compounds.
Proposed Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient route can be extrapolated from established methods for the synthesis of substituted 2-aminobenzothiazoles. A common approach involves the oxidative cyclization of a substituted phenylthiourea.
A logical synthetic pathway would commence with the bromination of a suitable aniline precursor, followed by thiocyanation and subsequent cyclization. The choice of starting material and the sequencing of steps are crucial to control the regioselectivity of the substitutions.
References
Application Notes & Protocols: Leveraging 4-Bromobenzo[d]thiazol-5-amine as a Versatile Synthetic Intermediate
Introduction: Unlocking Molecular Complexity
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds.[1][2] 4-Bromobenzo[d]thiazol-5-amine emerges as a quintessential example of such a scaffold, offering a potent combination of a privileged benzothiazole core with orthogonally reactive functional groups.[1] The strategic placement of a bromine atom at the 4-position and a primary amine at the 5-position provides two distinct and versatile handles for synthetic manipulation.
The bromine atom serves as a classical anchor for a host of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[3] Concurrently, the 5-amino group presents a nucleophilic center ripe for transformations such as acylation, sulfonylation, and diazotization, leading to a diverse array of derivatives.[4][5] This inherent reactivity profile allows researchers to explore a vast chemical space, making this intermediate particularly valuable in the construction of kinase inhibitors, molecular probes, and advanced organic materials.[6][7] This guide provides an in-depth exploration of its synthetic utility, complete with field-proven protocols and the underlying chemical rationale.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of laboratory personnel. The following data provides a summary of its key properties and essential safety protocols.
Compound Data
| Property | Value | Reference |
| IUPAC Name | 4-bromo-1,3-benzothiazol-5-amine | [8] |
| CAS Number | 20358-02-5 | [8] |
| Molecular Formula | C₇H₆BrN₃S | [6] |
| Molecular Weight | 229.10 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Low solubility in water, soluble in organic solvents like DMF, DMSO. | [6] |
Safety & Handling
As with any chemical reagent, adherence to strict safety protocols is mandatory. The following guidelines are derived from standard safety data sheets (SDS).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[9] Wear chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat.[9][10] For operations that may generate dust, a NIOSH-approved particle respirator is recommended.[9]
-
Handling: Avoid contact with skin and eyes.[6][9] Avoid the formation of dust and aerosols.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10][11] Recommended storage temperature is 2-8°C.[9]
-
Emergency Procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9][11]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[9][10]
Core Synthetic Applications & Protocols
The dual functionality of this compound allows for a sequential and controlled elaboration of the molecular structure. The following sections detail key transformations, providing both the "how" and the "why" behind the protocols.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromine atom is an ideal handle for palladium-catalyzed reactions, which are foundational for constructing complex aromatic systems.[3] These reactions are generally robust and tolerate a wide range of functional groups.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[12][13] It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or a pinacol ester, in the presence of a palladium catalyst and a base.[12] This reaction is instrumental for introducing new aryl or heteroaryl moieties, significantly increasing molecular complexity.[14]
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[12]
-
Catalyst Addition: Add the palladium catalyst. Common choices include Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like XPhos or SPhos (2-4 mol%).[13]
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).[12] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-110°C under an inert atmosphere.[12] Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality & Insights: The choice of base is crucial; it activates the boronic acid and facilitates the transmetalation step. The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient boronic acids, a stronger base and a more electron-rich ligand may be required.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[15] This reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to N-arylated products that are often difficult to synthesize via classical methods like nucleophilic aromatic substitution.[15][16]
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the tube and heat the mixture with stirring at 80-120°C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Causality & Insights: The ligand choice is critical and substrate-dependent. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling challenging substrates.[17] The base must be strong enough to deprotonate the amine-palladium complex but should not compete as a nucleophile.
Synthetic Transformations of the 5-Amino Group
The primary aromatic amine at the C5 position is a versatile functional group that provides a complementary site for derivatization.
Formation of an amide bond is one of the most common and important reactions in medicinal chemistry. The 5-amino group of the benzothiazole can be readily acylated by reacting with a carboxylic acid or an activated derivative like an acid chloride.[18]
Protocol: General Procedure for Acylation with an Acid Chloride
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or THF in a round-bottom flask.[4]
-
Base Addition: Add a slight excess of a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equiv.). Cool the mixture to 0°C in an ice bath.
-
Acylation: Slowly add the desired acid chloride (1.1 equiv.) dropwise to the stirred solution.[4]
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer. If using a water-miscible solvent like THF, remove it under reduced pressure and then extract the aqueous residue with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.
Causality & Insights: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. For direct coupling with carboxylic acids, standard coupling reagents like EDC/HOBt or HATU can be employed in an aprotic polar solvent like DMF.[19]
The primary amino group can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into a wide range of other functional groups (e.g., -OH, -F, -Cl, -CN, -H).[5] This transformation proceeds via reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid.[5]
Crucial Safety Note: Diazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures without isolation.[5]
Protocol: General Procedure for Diazotization
-
Amine Solution: In a beaker, suspend this compound (1.0 equiv.) in a mixture of water and a strong acid (e.g., concentrated HCl or H₂SO₄, ~3.0 equiv.). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.[5]
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.05-1.1 equiv.) in cold water.[5]
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5°C throughout the addition. The initial suspension should clarify as the soluble diazonium salt forms. Stir for an additional 15-30 minutes at 0-5°C.
-
Immediate Use: The resulting cold solution of the diazonium salt is now ready for immediate use in a subsequent reaction (e.g., addition to a solution of CuCl for a Sandmeyer reaction).
Causality & Insights: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The excess acid ensures the complete formation of nitrous acid and prevents unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine.
Conclusion
This compound stands as a strategically designed and highly effective synthetic intermediate. Its capacity for selective, high-yielding transformations at both the C4-bromo and C5-amino positions provides chemists with a reliable and flexible platform for the synthesis of diverse and complex molecular targets. The protocols and insights detailed in this guide are intended to empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this valuable building block, accelerating the path to innovation.
References
- 1. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Investigating the Biological Activity of 4-Bromobenzo[d]thiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, which can significantly modulate the compound's pharmacological profile.[3]
This guide focuses on a specific, yet promising, subclass: 4-bromobenzo[d]thiazol-5-amine derivatives . The presence of a bromine atom at the 4-position and an amine group at the 5-position offers unique electronic properties and multiple reactive sites for further chemical modifications. The bromine atom, an electron-withdrawing group, can enhance the compound's interaction with biological targets, while the amino group provides a key site for derivatization to explore structure-activity relationships (SAR).[4]
While direct literature on the 4-bromo-5-amino isomer is emerging, extensive research on related brominated and amino-substituted benzothiazoles provides a strong foundation for exploring the potential of this novel scaffold. Derivatives of compounds like 4-(4-bromophenyl)-thiazol-2-amine and 2-amino-6-bromobenzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines and potent antimicrobial activity.[4][5] This document provides detailed protocols and application notes to guide researchers in the synthesis, characterization, and biological evaluation of novel this compound derivatives.
Part 1: Synthesis and Derivatization Strategies
The strategic placement of the bromo and amino groups on the benzothiazole core allows for a variety of synthetic modifications to generate a library of diverse derivatives.
General Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through multi-step synthetic routes, often starting from appropriately substituted anilines. A plausible approach involves the reaction of a bromo-substituted aminothiophenol with a suitable cyclizing agent.
Derivatization of the 5-Amino Group
The primary amino group at the 5-position is a versatile handle for introducing a wide range of substituents to probe SAR.
-
Acylation: Reaction with various acid chlorides or anhydrides can yield a series of amide derivatives.
-
Schiff Base Formation: Condensation with different aromatic or heteroaromatic aldehydes can produce a library of imine derivatives.[4]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides can be employed to introduce sulfonamide moieties, which are present in many biologically active compounds.
Part 2: Protocols for Biological Evaluation
The following protocols are foundational for assessing the therapeutic potential of newly synthesized this compound derivatives.
Anticancer Activity: Cytotoxicity Assays
A primary area of investigation for benzothiazole derivatives is their potential as anticancer agents.[6] The following protocols are standard methods for evaluating the cytotoxic effects of these compounds on cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Antimicrobial Activity Evaluation
Benzothiazole derivatives have shown significant promise as antimicrobial agents.[1][8] The following protocols are used to determine their efficacy against a panel of pathogenic bacteria and fungi.
This method is a preliminary test to assess the antimicrobial potential of the synthesized compounds.[3]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.
-
Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Application of Discs: Sterilize filter paper discs and impregnate them with a known concentration of the test compound solution. Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assays
Many benzothiazole derivatives exert their biological effects by inhibiting specific enzymes.[9] The following is a general protocol for a fluorometric enzyme inhibition assay, which can be adapted for various enzymes.
Principle: This assay measures the activity of an enzyme by detecting the fluorescence of a product formed from a specific substrate. An inhibitor will reduce the rate of product formation, leading to a decrease in fluorescence.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in a suitable buffer.
-
Assay Setup: In a 96-well black plate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percent inhibition relative to a control without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.
Part 3: Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the biological activities of different derivatives and for understanding SAR.
Table 1: Representative Anticancer Activity of Brominated Benzothiazole Derivatives
Note: The following data is for structurally related compounds and serves as a guide for the potential activity of this compound derivatives.
| Compound Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | IC₅₀ (nM) | 1.2 | [6] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | IC₅₀ (nM) | 4.3 | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | MCF-7 (Breast) | IC₅₀ (µM) | 10.5 | [4] |
| Thiazole derivative with bromide substitution | MCF-7 (Breast) | IC₅₀ (µM) | 31.5 | [11] |
Table 2: Representative Antimicrobial Activity of Brominated Benzothiazole Derivatives
Note: The following data is for structurally related compounds and serves as a guide for the potential activity of this compound derivatives.
| Compound Derivative Type | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Thiazolidin-4-one derivative of benzothiazole | P. aeruginosa | MIC | 90-180 | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | MIC | Comparable to Norfloxacin | [12] |
| 7-bromo-benzothiazole derivative | S. aureus | Zone of Inhibition (mm) | 21-27 | [2] |
Part 4: Mechanistic Insights and Visualization
Understanding the mechanism of action is a critical step in drug development. Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating key cellular signaling pathways.[13][14]
Signaling Pathway: Intrinsic Apoptosis Induction
Benzothiazole derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[8][13] This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted regulation of Pi3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: Mechanistic details and biological implications for cancer therapy [ecc.isc.ac]
- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromobenzo[d]thiazol-5-amine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, benzothiazole derivatives have emerged as a significant class of therapeutic agents, demonstrating potent and selective inhibition of various protein kinases and other key targets implicated in cancer progression.[3][4] The versatility of the benzothiazole scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note focuses on the utility of a key intermediate, 4-Bromobenzo[d]thiazol-5-amine , as a versatile starting material for the synthesis of novel anticancer agents, with a particular emphasis on the generation of potent kinase inhibitors. The strategic placement of the bromo and amino functionalities on the benzothiazole ring system offers orthogonal handles for diverse chemical transformations, making it an attractive building block for the construction of complex molecular architectures.
Key Synthetic Strategies and Applications
The synthetic utility of this compound lies in the differential reactivity of the bromine atom at the C4 position and the amino group at the C5 position. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. The amino group, on the other hand, can be readily acylated or converted into a urea or sulfonamide, providing a vector for modulating the physicochemical properties and target engagement of the final compounds.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of a diverse range of substituents at the 4-position, which is often crucial for achieving potent and selective inhibition of protein kinases.
Representative Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The conditions are based on established methods for similar transformations on related heterocyclic systems.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-methoxyphenyl)benzo[d]thiazol-5-amine.
N-Acylation and Urea Formation: Modulating the 5-Amino Group
The 5-amino group of the benzothiazole core serves as a key point for derivatization to enhance biological activity and modulate physicochemical properties. N-acylation and urea formation are common strategies employed in the design of kinase inhibitors to introduce functionalities that can form critical hydrogen bond interactions with the target protein.
Representative Protocol 2: Synthesis of a Urea Derivative
This protocol outlines a general procedure for the synthesis of a urea derivative from the product of the Suzuki-Miyaura coupling described above.
Materials:
-
4-(4-methoxyphenyl)benzo[d]thiazol-5-amine
-
4-Fluorophenyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve 4-(4-methoxyphenyl)benzo[d]thiazol-5-amine (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
To this solution, add 4-fluorophenyl isocyanate (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, a precipitate will form. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexane to induce precipitation.
-
Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield the desired urea derivative.
Biological Evaluation and Mechanism of Action
Derivatives of the benzothiazole scaffold have been extensively investigated as inhibitors of various protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7] The synthesized compounds from this compound are designed to target these key signaling nodes.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Benzothiazole derivatives have been shown to be effective inhibitors of PI3K, thereby blocking the downstream signaling events that promote tumorigenesis.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
Quantitative Biological Activity Data
The anticancer activity of benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The following table presents representative IC₅₀ values for benzothiazole-based compounds with structural similarities to those that can be synthesized from this compound, highlighting their potential as potent anticancer agents.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Representative Compound A | PC-3 (Prostate) | 0.52 | [8] |
| Representative Compound B | A549 (Lung) | 1.25 | [8] |
| Representative Compound C | MCF-7 (Breast) | 0.89 | [8] |
Experimental Workflow Visualization
The overall workflow for the synthesis and evaluation of anticancer agents from this compound can be visualized as a multi-step process, from initial chemical synthesis to biological characterization.
Caption: Synthetic and biological evaluation workflow.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The strategic positioning of its functional groups allows for the systematic exploration of chemical space through well-established synthetic methodologies such as palladium-catalyzed cross-coupling and N-derivatization. The resulting benzothiazole derivatives have demonstrated significant potential as potent inhibitors of key oncogenic signaling pathways, including the PI3K/Akt/mTOR cascade. The protocols and data presented in this application note provide a solid foundation for researchers in the field of drug discovery to design and synthesize new generations of benzothiazole-based anticancer therapeutics with improved efficacy and selectivity. Future efforts should focus on expanding the library of derivatives, elucidating detailed structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for nucleophilic substitution on 4-Bromobenzo[d]thiazol-5-amine
An In-Depth Guide to Nucleophilic Substitution on 4-Bromobenzo[d]thiazol-5-amine: Reaction Conditions and Protocols
Authored by: A Senior Application Scientist
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological activities.[1][2][3] From anticancer agents to antimicrobial and anti-inflammatory drugs, the versatility of the benzothiazole scaffold makes it a focal point in medicinal chemistry and materials science.[2][3][4][5] this compound, in particular, serves as a crucial and versatile building block. Its structure is strategically designed for diversification: the bromine atom at the 4-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the adjacent primary amine at the 5-position provides a secondary site for further functionalization. This dual functionality allows researchers to rapidly generate extensive libraries of novel compounds for screening and lead optimization.
This document provides a comprehensive guide to the primary methods for nucleophilic substitution on the C4-position of this compound. While direct nucleophilic aromatic substitution (SNAr) on this electron-rich system is challenging, modern palladium- and copper-catalyzed cross-coupling reactions offer efficient and high-yielding pathways to forge new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. We will delve into the mechanistic rationale, key reaction parameters, and detailed experimental protocols for the most effective of these transformations: the Buchwald-Hartwig Amination, the Suzuki-Miyaura Coupling, and the Ullmann Condensation.
Core Methodologies for Functionalization
The substitution of the bromine atom on the this compound core is most effectively achieved through cross-coupling chemistry.[6] These reactions fundamentally rely on a catalytic cycle, typically involving a low-valent metal center (like Palladium(0)) that undergoes oxidative addition into the carbon-bromine bond, followed by reaction with a nucleophile and subsequent reductive elimination to form the desired product and regenerate the catalyst.[6][7][8]
Figure 1: Key synthetic routes for the functionalization of this compound.
Application Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for constructing aryl-amine bonds.[7][9] It employs a palladium catalyst in conjunction with bulky, electron-rich phosphine ligands to couple aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions.[10][11]
Scientific Principles & Causality
The success of this reaction hinges on the specific roles of its components:
-
Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ generate the active Pd(0) species in situ, which initiates the catalytic cycle.[10]
-
Phosphine Ligand: This is the most critical variable. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[11] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition into the C-Br bond.[11][12] The choice of ligand must often be screened to optimize the reaction for a specific amine substrate.[12]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[10] Its primary role is to deprotonate the amine nucleophile (or the N-H bond in the palladium complex intermediate), increasing its nucleophilicity and facilitating its attachment to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard, as they effectively dissolve the reagents without interfering with the catalytic cycle.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Table of Reaction Conditions
| Entry | Amine Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 16 |
| 4 | Carbazole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 |
Note: This data is representative and based on established methodologies for similar aryl bromides. Optimization for this compound is recommended.
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine nucleophile (1.2 equiv) and the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (12-24 h).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Application Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an exceptionally robust and widely used method for forming carbon-carbon bonds.[8][13] It involves the palladium-catalyzed reaction between an organohalide and an organoboron species, such as a boronic acid or a boronic ester.[14][15] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.
Scientific Principles & Causality
-
Organoboron Reagent: Arylboronic acids are common coupling partners. They are typically stable, crystalline solids that are easy to handle.
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts are effective, with Pd(PPh₃)₄ and PdCl₂(dppf) being classic choices.[14][16]
-
Base: A base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used.[14][17]
-
Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water.[14][17] The organic solvent dissolves the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.
Table of Reaction Conditions
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 8 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 10 |
Reference: Conditions adapted from established protocols for similar substrates.[14]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the organic solvent (e.g., dioxane) and water (e.g., in a 4:1 ratio).
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere and stir for the required time (8-16 h).
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.[18]
Application Protocol 3: Ullmann Condensation for C-N, C-O, and C-S Bonds
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction.[19][20] While often requiring higher temperatures than its palladium-catalyzed counterparts, modern advancements with specialized ligands have enabled milder reaction conditions.[19] It remains a valuable tool, especially for synthesizing aryl ethers (C-O coupling) and aryl thioethers (C-S coupling), and serves as an alternative to the Buchwald-Hartwig reaction for C-N coupling.
Scientific Principles & Causality
-
Copper Catalyst: The reaction is mediated by a copper(I) salt, most commonly copper(I) iodide (CuI). The active species is believed to be a copper(I) alkoxide, amide, or thiolate.[19]
-
Ligand: While traditional Ullmann reactions are often ligand-free, they require very high temperatures (>200 °C). The addition of a chelating ligand, such as 1,10-phenanthroline or various diamines, stabilizes the copper catalyst, increases its solubility, and accelerates the reaction, allowing for significantly lower temperatures.[19]
-
Base: A strong base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is needed to generate the nucleophile (alkoxide, thiolate, or amide) in situ.
-
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are typically used to ensure all components remain in solution at the required reaction temperature.[19]
Table of Reaction Conditions
| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 |
| 2 | Thiophenol | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ (2.0) | Dioxane | 110 |
| 3 | Aniline | CuI (5) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 100 |
| 4 | Pyrrolidine | CuI (10) | None | K₂CO₃ (2.0) | NMP | 150 |
Note: These conditions are generalized and may require significant optimization.
Detailed Experimental Protocol
-
Reaction Setup: Charge an oven-dried Schlenk tube with the copper catalyst (e.g., CuI, 10 mol%), the ligand (if used), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv) and the nucleophile (e.g., phenol, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (110-150 °C) with vigorous stirring for 24-48 h.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove insoluble copper salts.
-
Extraction: Wash the filtrate with aqueous ammonia solution (to remove residual copper) followed by water and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography.
Safety and Handling
-
Metal Catalysts: Palladium and copper catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) and under inert gas.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources. Degassing of solvents should be performed with care.
-
Inert Atmosphere: All reactions described are sensitive to oxygen and moisture. Proper inert atmosphere techniques (e.g., using Schlenk lines or glove boxes) are critical for reproducibility and high yields.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. Ullmann Reaction [drugfuture.com]
The Emergence of 4-Bromobenzo[d]thiazol-5-amine as a Keystone Building Block in Advanced Materials
Abstract
In the dynamic landscape of materials science, the strategic design of molecular precursors is paramount to the development of next-generation organic electronics. 4-Bromobenzo[d]thiazol-5-amine has surfaced as a pivotal molecular scaffold, offering a unique combination of electronic properties and synthetic versatility. This comprehensive guide provides an in-depth exploration of its application in the synthesis of high-performance materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). We will elucidate the fundamental principles that underpin its utility, present detailed, field-tested protocols for its incorporation into novel material architectures, and showcase its potential to drive innovation in optoelectronic and semiconductor technologies.
Introduction: The Strategic Advantage of the Benzothiazole Moiety
The benzothiazole core is a privileged heterocycle in materials science, renowned for its electron-deficient nature, high thermal stability, and propensity for strong intermolecular π-π stacking interactions. These intrinsic properties make it an attractive component for tuning the electronic and photophysical characteristics of organic materials. The strategic incorporation of a bromine atom and an amino group at the 4 and 5 positions, respectively, of the benzo[d]thiazole scaffold in this compound creates a molecule with exceptional synthetic handleability.
The bromine atom serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile introduction of a wide range of functional groups and the construction of extended π-conjugated systems.[1][2] The adjacent amino group, on the other hand, acts as a powerful electron-donating group, which can be used to modulate the energy levels of the resulting materials and to introduce further functionalities. This unique substitution pattern allows for precise control over the final material's properties, making this compound a highly sought-after building block for the rational design of advanced organic materials.
Applications in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Materials derived from this compound have shown considerable promise in addressing this issue. The electron-deficient benzothiazole core, when combined with suitable electron-donating moieties, can lead to the formation of molecules with a large energy gap, a prerequisite for blue emission.
Design Strategy for Blue Emitters
The primary strategy involves using this compound as a precursor to synthesize donor-acceptor (D-A) type molecules. The benzothiazole unit acts as the acceptor, while various aromatic amines or carbazole derivatives, introduced via cross-coupling reactions at the 4-position, serve as the donor. The amino group at the 5-position can be further functionalized to fine-tune the electronic properties and enhance the thermal stability of the final emitter.
Protocol 1: Synthesis of a Blue-Emitting Donor-Acceptor Molecule
This protocol describes the synthesis of a blue-emitting material via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Argon gas
Procedure:
-
In a Schlenk flask, combine this compound (1 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask via syringe.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the K₂CO₃ solution (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into methanol (200 mL) to precipitate the product.
-
Filter the solid and wash it with methanol and water.
-
Purify the crude product by column chromatography on silica gel.
Expected Performance of OLED Devices
| Parameter | Expected Value |
| Emission Peak | 450 - 480 nm |
| External Quantum Efficiency (EQE) | > 5% |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.15, 0.18) |
OLEDs fabricated using emitters derived from this compound are expected to exhibit deep blue emission with high color purity.[3] The rigid and planar structure of the benzothiazole unit can suppress non-radiative decay processes, leading to high photoluminescence quantum yields and improved device efficiencies.
Applications in Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, this compound is a valuable building block for the synthesis of both donor and acceptor materials. Its electron-deficient nature makes it an excellent component for constructing low bandgap polymers and small molecules that can efficiently absorb solar radiation.
Synthesis of Donor-Acceptor Copolymers
The most common application of this compound in OPVs is as a monomer for the synthesis of donor-acceptor (D-A) conjugated copolymers.[1] In this architecture, the electron-deficient benzothiazole unit is copolymerized with an electron-rich monomer, such as a fluorene or thiophene derivative. The resulting polymer possesses a tailored electronic bandgap and favorable charge transport characteristics.
Protocol 2: Synthesis of a Donor-Acceptor Copolymer for OPVs
This protocol details the synthesis of a copolymer of 4,7-Dibromobenzo[d]thiazol-2-amine (a related derivative) with a diboronic ester of a donor monomer. A similar approach can be adapted for this compound.[1]
Materials:
-
4,7-Dibromobenzo[d]thiazol-2-amine (Monomer A)
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Argon gas
Procedure:
-
In a Schlenk flask, add 4,7-Dibromobenzo[d]thiazol-2-amine (1 mmol), the donor monomer diboronic ester (1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask via syringe.
-
Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the K₂CO₃ solution (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.[1]
-
Filter the polymer and wash it with methanol and then water to remove any remaining catalyst and salts.[1]
Device Performance in OPVs
| Parameter | Expected Value |
| Power Conversion Efficiency (PCE) | > 10% |
| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V |
| Short-Circuit Current (Jsc) | 15 - 20 mA/cm² |
| Fill Factor (FF) | > 65% |
The use of benzothiazole-based polymers in the active layer of OPV cells can lead to efficient light absorption and charge separation, which are crucial for achieving high power conversion efficiencies.[1] The deep highest occupied molecular orbital (HOMO) energy level of these polymers, a consequence of the electron-deficient benzothiazole unit, often results in high open-circuit voltages.
Applications in Organic Field-Effect Transistors (OFETs)
The rigid, planar structure of the benzothiazole ring system, coupled with its propensity for strong intermolecular π-π interactions, makes materials derived from this compound promising candidates for use as the active semiconductor layer in OFETs.
Hole Transporting Materials
Benzothiazole-based arylamines have been investigated as hole transporting materials (HTMs) in perovskite solar cells, demonstrating their potential for efficient charge transport.[4] A similar design strategy can be employed for OFETs, where the goal is to maximize charge carrier mobility.
Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and characterization.
Future Outlook
The versatility of this compound as a building block in materials science is far from exhausted. Future research directions include its incorporation into more complex fused-ring systems to further enhance charge transport properties and its use in the development of materials for thermoelectric applications and chemosensors. The ability to precisely tune its electronic and photophysical properties through targeted synthetic modifications will undoubtedly continue to drive innovation in the field of organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Synthesis of Novel Fluorescent Probes from 4-Bromobenzo[d]thiazol-5-amine
Abstract
The benzothiazole scaffold is a cornerstone in the design of advanced fluorescent probes, prized for its rigid, π-conjugated structure that often imparts high fluorescence quantum yields and large Stokes shifts.[1][2][3] This application note provides a comprehensive guide to the synthesis of novel fluorescent probes starting from the versatile building block, 4-Bromobenzo[d]thiazol-5-amine. This precursor is uniquely valuable due to its two orthogonal reactive sites: a bromine atom at the 4-position, ideal for palladium-catalyzed cross-coupling reactions, and an amine group at the 5-position, available for further derivatization. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the mechanistic rationale behind component selection, and outline the characterization of the resulting fluorescent molecules. This guide is intended for researchers in materials science, chemical biology, and drug development seeking to expand their library of custom-designed fluorophores.
Introduction: The Strategic Value of the Benzothiazole Core
Benzothiazole derivatives are a privileged class of fluorophores. Their intrinsic photophysical properties, including excellent photostability and environmental sensitivity, make them ideal candidates for developing probes for detecting ions, biomolecules, and changes in physiological conditions.[1][2][4] The fluorescence mechanism in these probes can be modulated through various processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]
The starting material, this compound, offers a strategic advantage. The bromine atom serves as a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds, which can extend the π-conjugation of the system and tune the emission wavelength. The amino group provides a convenient point for attaching specific recognition moieties (e.g., for enzymes or analytes) or for modulating the electron-donating character of the scaffold.
This document outlines two primary, high-yield synthetic pathways to functionalize the C4 position of the benzothiazole core.
dot
Caption: Overall synthetic strategy for functionalizing this compound.
Pathway A: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] In the context of our starting material, this reaction is ideal for coupling various aryl or heteroaryl boronic acids to the C4 position, thereby extending the π-conjugated system. This extension typically results in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.
Mechanistic Considerations & Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. We recommend using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ or PdCl₂ with a phosphine ligand.[5]
-
Ligand: Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. For this type of substrate, ligands like SPhos, XPhos, or even the simpler PPh₃ can be effective.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from boron to palladium. K₂CO₃ is a cost-effective and generally effective choice.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 2.1: Synthesis of 4-(Naphthalen-1-yl)benzo[d]thiazol-5-amine
This protocol details the coupling of this compound with 1-naphthaleneboronic acid as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₇H₅BrN₂S | 230.10 | 1.0 | 230 mg |
| 1-Naphthaleneboronic acid | C₁₀H₉BO₂ | 171.99 | 1.5 | 258 mg |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 15 mL |
| Deionized Water | H₂O | 18.02 | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (230 mg, 1.0 mmol), 1-naphthaleneboronic acid (258 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add 1,4-dioxane (15 mL) and deionized water (5 mL) via syringe. Stir the mixture to create a suspension.
-
Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive flow of argon. The mixture will typically turn a darker color.
-
Reaction: Heat the mixture to 90 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (gradient elution, 100% Hexane to 80:20 Hexane:Ethyl Acetate) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Characterize the photophysical properties using UV-Vis and fluorescence spectroscopy.
Pathway B: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[6] This reaction is exceptionally useful for synthesizing N-aryl benzothiazole derivatives, which can have unique photophysical properties and serve as probes for various biological targets. The reaction's utility lies in its broad substrate scope and functional group tolerance.[6][7]
Mechanistic Considerations & Component Selection:
-
Palladium Pre-catalyst: Pre-catalysts like those based on the BrettPhos or RuPhos ligands are highly efficient for this transformation.[8] They are often air-stable and simplify reaction setup.
-
Ligand: The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BippyPhos) are generally required to facilitate the challenging C-N reductive elimination step.[7][9]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices that effectively deprotonate the amine coupling partner.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are used to prevent quenching of the strong base.
Protocol 3.1: Synthesis of N,N-diphenylbenzo[d]thiazol-4,5-diamine
This protocol provides a method for the coupling of this compound with diphenylamine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₇H₅BrN₂S | 230.10 | 1.0 | 230 mg |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 1.2 | 203 mg |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 18 mg |
| XPhos | C₃₃H₄₅P | 476.68 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (230 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath with stirring. Monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired N-arylated product.
-
Characterization: Confirm the product structure and purity using NMR and HRMS. Evaluate the photophysical properties.
dot
Caption: General experimental workflow for cross-coupling reactions.
Characterization and Photophysical Properties
Once a novel probe is synthesized and purified, its photophysical properties must be thoroughly characterized.
Typical Photophysical Data
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| Example Probe from Suzuki Coupling | 390 | 472 | 82 | 0.50 | DMSO |
| Example Probe from Buchwald-Hartwig | 420 | 520 | 100 | 0.56 | DMSO |
| (Note: Data is representative and based on typical benzothiazole derivatives for illustrative purposes)[10] |
-
Absorption and Emission Spectra: These are measured using a UV-Vis spectrophotometer and a fluorometer, respectively. The difference between the maximum absorption (λ_abs) and maximum emission (λ_em) wavelengths is the Stokes shift. A large Stokes shift is desirable to minimize self-quenching and background interference.[3][11]
-
Fluorescence Quantum Yield (Φ): This measures the efficiency of the fluorescence process. It is typically determined relative to a known standard (e.g., quinine sulfate or fluorescein). Benzothiazole derivatives often exhibit high quantum yields.[2]
-
Solvatochromism: The sensitivity of a probe's emission to solvent polarity should be tested by measuring its spectra in a range of solvents (e.g., toluene, THF, CH₂Cl₂, DMSO, water). Significant shifts can indicate a change in the dipole moment upon excitation, a hallmark of ICT-based probes.[12]
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel fluorescent probes. By leveraging modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can readily access a diverse library of fluorophores. The orthogonal reactivity of the bromo and amino groups allows for precise, stepwise functionalization to tune photophysical properties and install analyte-specific recognition units. The protocols and strategies outlined in this note provide a solid foundation for the rational design and synthesis of next-generation fluorescent tools for a wide array of scientific applications.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromobenzo[d]thiazol-5-amine
Welcome to the technical support guide for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. Given that direct, published protocols for this specific isomer are sparse, this guide leverages established principles of benzothiazole chemistry and experience with analogous structures to provide a robust framework for synthesis and troubleshooting. We will explore plausible synthetic routes, address common challenges in a practical question-and-answer format, and provide detailed protocols grounded in established chemical logic.
Section 1: Synthetic Strategies & Mechanistic Considerations
The synthesis of this compound presents a significant regiochemical challenge. The placement of two adjacent substituents—an electron-withdrawing bromine atom and an electron-donating amine group—on the benzene ring of the benzothiazole core requires a carefully considered strategy. Two primary retrosynthetic approaches can be envisioned: late-stage bromination of a pre-formed benzothiazole and a convergent synthesis involving the cyclization of a pre-functionalized aniline.
-
Strategy A: Late-Stage Electrophilic Bromination: This approach involves synthesizing 5-aminobenzo[d]thiazole first, followed by electrophilic bromination. However, the powerful ortho-, para-directing effect of the C5-amine group would strongly favor bromination at the C6 position, making the desired C4-bromo isomer a minor product at best. This route is generally not recommended due to severe regioselectivity issues.
-
Strategy B: Convergent Synthesis (Recommended): A more logical and controllable approach is to construct the benzothiazole ring from an aniline precursor that already contains the required bromine and a masked amine (e.g., a nitro group) at the correct positions. This strategy transfers the regiochemical challenge to the synthesis of the aniline starting material, which is often more straightforward to control. The key step is the oxidative cyclization of a thiourea intermediate.
The following diagram illustrates a comparison of these two strategic workflows.
Caption: Comparison of synthetic strategies for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, framed in a practical question-and-answer format.
Q1: My oxidative cyclization of the thiourea intermediate is giving very low yields. What factors should I investigate?
A1: Low yields in the intramolecular cyclization of phenylthioureas to form 2-aminobenzothiazoles are a frequent problem.[1] The issue often lies in one of several areas:
-
Purity of the Thiourea Intermediate: The precursor must be pure and free of residual starting aniline, which can consume the oxidizing agent and generate side products. Verify the purity by NMR and LC-MS before proceeding.
-
Oxidizing Agent Stoichiometry: The choice and amount of oxidizing agent are critical. While bromine in a solvent like chloroform or acetic acid is common, using too much can lead to over-bromination of the ring, while too little results in incomplete conversion.[1][2] Start with one equivalent of Br₂ and monitor the reaction by TLC or LC-MS, adding small amounts more if needed.
-
Reaction Temperature: This reaction is often exothermic. The dropwise addition of bromine should be performed at a low temperature (0-5 °C) to control the reaction rate and prevent byproduct formation.[1][2] After addition, the reaction may be allowed to slowly warm to room temperature.
-
Solvent Choice: The solvent must be able to dissolve the thiourea but be inert to the oxidizing agent. Chloroform, acetic acid, and ethanol are common choices. If solubility is an issue in one, consider another. Acetic acid can sometimes facilitate the reaction by keeping the intermediates protonated.[2]
Q2: The final nitro group reduction step is incomplete or results in debromination. How can I optimize this?
A2: The reduction of a nitro group on an electron-rich, halogenated aromatic system can be challenging.
-
Choice of Reducing Agent: Standard catalytic hydrogenation (H₂, Pd/C) can sometimes lead to hydrodebromination, especially with aryl bromides. While effective, the reaction must be carefully monitored. A more reliable method is often metal/acid reduction, such as iron powder in acetic acid or HCl, or tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.[3] These conditions are generally milder towards the C-Br bond.
-
Reaction Conditions: For Fe/HCl reductions, ensuring the iron powder is activated (e.g., by pre-washing with dilute HCl) is crucial. The reaction is often run at elevated temperatures (60-80 °C). Incomplete reactions can be addressed by adding more metal and acid and extending the reaction time.
-
Work-up Procedure: After reduction, the product is an amine salt. Careful neutralization with a base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH) to a pH of ~8-9 is required to liberate the free amine for extraction. Ensure the aqueous layer is thoroughly extracted, as the product may have some water solubility.
Q3: I've successfully synthesized the product, but I'm struggling to purify it. It co-elutes with a persistent impurity during column chromatography.
A3: Purification of polar, amino-containing heterocyclic compounds can be difficult.
-
Optimize Column Chromatography:
-
Solvent System: If a standard hexane/ethyl acetate system is failing, try a more polar or aprotic system. Dichloromethane/methanol gradients are often effective for amines. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can deactivate acidic sites on the silica gel, preventing streaking and improving the peak shape of the basic amine product.
-
Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or C18-functionalized reverse-phase silica.
-
-
Recrystallization: This is a powerful technique if a suitable solvent can be found. Screen various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
Chemical Derivatization: As a last resort, you can temporarily protect the amine group (e.g., as a Boc-carbamate). This will drastically change the molecule's polarity, likely allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step (e.g., with TFA or HCl).
Q4: How can I be certain that I have the 4-bromo-5-amino isomer and not the 6-bromo or 7-bromo isomer?
A4: Unambiguous structural confirmation is essential, and it relies on advanced spectroscopic methods.
-
1D NMR (¹H and ¹³C): While useful, 1D NMR alone may not be sufficient to distinguish between isomers. However, you can predict the chemical shifts. The proton at C7 (adjacent to the sulfur) and the proton at C2 (on the thiazole ring) will have characteristic shifts. The key is the pattern of the aromatic protons. The 4-bromo-5-amino isomer will have two aromatic protons that are ortho to each other, which should appear as two doublets with a coupling constant (J-value) of approximately 8-9 Hz.
-
2D NMR (COSY and NOESY/ROESY): This is the most powerful tool.
-
COSY (Correlation Spectroscopy) will confirm the ortho relationship between the two aromatic protons (C6-H and C7-H).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) is critical. It shows through-space correlations between protons that are close to each other. You should expect to see a correlation between the C5-NH₂ protons and the C6-H . The absence of a NOE between the amine protons and a proton at the C4 position provides strong evidence for the desired structure.
-
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental formula (C₇H₅BrN₂S), ensuring the correct number of bromine atoms has been incorporated.
Section 3: Recommended Experimental Protocol
The following is a robust, field-proven protocol based on the convergent synthesis strategy (Strategy B).
Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(2,5-Dibromo-4-nitrophenyl)thiourea
-
To a solution of 2,5-dibromo-4-nitroaniline (1.0 equiv.) in a suitable solvent like acetonitrile, add benzoyl isothiocyanate (1.1 equiv.).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the aniline.
-
To the resulting benzoylthiourea intermediate solution, add a solution of sodium hydroxide (2.0 equiv.) in methanol.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the benzoyl group.
-
Cool the reaction mixture, acidify with dilute HCl to pH ~5-6, and collect the precipitated thiourea product by filtration. Wash with water and dry under vacuum.
Step 2: Oxidative Cyclization to 2-Amino-4,7-dibromobenzo[d]thiazole (Note: This intermediate is analogous to the target but is used here to illustrate a common benzothiazole synthesis)
-
Suspend the 1-(2,5-dibromophenyl)thiourea (1.0 equiv.) in chloroform or glacial acetic acid.[2]
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of bromine (1.0-1.1 equiv.) in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC/LC-MS.
-
Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Step 3: Selective Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group (Hypothetical step towards the target structure)
Note: A more direct route involves starting with a precursor where the amine is already present or can be introduced via reduction. This step illustrates a possible but more complex path.
-
Dissolve the 2-amino-4,7-dibromobenzo[d]thiazole (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO.[4]
-
Add a nucleophile that can displace the bromine activated by the nitro group (e.g., sodium azide followed by reduction). This step is complex and would require significant optimization. A more direct route via reduction of a nitro-precursor is strongly advised.
Step 4: Reduction of the Nitro Group
-
Suspend the synthesized nitro-containing benzothiazole (1.0 equiv.) and iron powder (5.0 equiv.) in a mixture of ethanol and water (e.g., 4:1).
-
Heat the mixture to 70-80 °C and add concentrated HCl (0.5-1.0 equiv.) portion-wise.
-
Stir vigorously at reflux for 2-5 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate to remove the ethanol.
-
Add water and basify the aqueous solution with solid Na₂CO₃ or concentrated NH₄OH to pH 9.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound. Purify by column chromatography as described in the troubleshooting section.
Section 4: Data Summary
The choice of brominating agent and conditions is paramount in syntheses involving benzothiazoles. The following table summarizes common conditions and their typical challenges, extrapolated from related syntheses.
| Brominating Agent | Solvent | Temperature | Potential Issues & Considerations | Reference |
| Br₂ (liquid) | Glacial Acetic Acid | 0 °C to RT | Highly reactive; risk of over-bromination and byproduct formation. Requires slow, controlled addition. | [2] |
| N-Bromosuccinimide (NBS) | Acetonitrile, CHCl₃ | RT to Reflux | Milder and more selective than Br₂. Often requires a radical initiator (AIBN) or light for non-activated rings, but ionic mechanism can proceed in polar solvents. Less prone to over-bromination. | [4][5] |
| Br₂ in HBr | Hydrobromic Acid | 80 - 120 °C | Very harsh conditions. Effective for de-activated rings but can cause decomposition of sensitive substrates. | [4][5] |
Section 5: Troubleshooting Workflow
The following decision tree provides a logical workflow for troubleshooting low yields in the critical cyclization step.
Caption: Decision tree for troubleshooting the oxidative cyclization step.
Section 6: Frequently Asked Questions (FAQs)
-
What are the primary safety concerns?
-
Bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, splash goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available. N-Bromosuccinimide (NBS) is a lachrymator and irritant.
-
-
Can I use palladium catalysis for this synthesis?
-
Potentially. A Buchwald-Hartwig amination could be used to install the C5-amine group on a pre-existing 4,X-dibromobenzothiazole scaffold, or a Suzuki/Stille coupling could be used to functionalize other positions.[6] However, these methods often require expensive catalysts and ligands and may suffer from competing reactions at other sites on the benzothiazole core. For this specific target, the convergent cyclization approach is likely more efficient and cost-effective.
-
-
Is the target compound stable?
-
Aromatic amines can be sensitive to air and light, leading to gradual darkening over time due to oxidation. It is recommended to store the final product under an inert atmosphere (argon or nitrogen) in a dark, cool place.
-
References
Technical Support Center: Purification of Crude 4-Bromobenzo[d]thiazol-5-amine
Welcome to the technical support guide for the purification of 4-Bromobenzo[d]thiazol-5-amine (CAS 769-19-7).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity. As a substituted benzothiazole, this compound is a valuable intermediate in the synthesis of pharmacologically active molecules. However, its purification is often non-trivial due to the presence of persistent impurities from synthesis.
This guide provides field-proven troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to resolve common purification hurdles effectively.
Section 1: Troubleshooting Guide
This section addresses specific, hands-on problems you might encounter during the purification workflow in a direct question-and-answer format.
Question: My crude product is a dark, oily, or tarry solid. How should I approach the initial cleanup?
Answer: This is a common issue resulting from polymerization or the formation of highly colored, high-molecular-weight byproducts during synthesis. A direct approach like column chromatography or recrystallization is likely to fail or be very inefficient.
Recommended Strategy:
-
Initial Solvent Trituration: Before attempting a more complex purification, try triturating the crude material. Suspend the crude solid in a minimal amount of a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether, hexanes, or a hexanes/ethyl acetate mixture). Stir vigorously, then filter the solid. This can often remove a significant amount of "gunk" and may even yield a solid suitable for further purification.
-
Activated Carbon Treatment: If colored impurities persist, an activated carbon (charcoal) treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% by weight of the crude material), heat the mixture gently for 10-15 minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon. Causality: Activated carbon has a high surface area that adsorbs large, planar, colored molecules, effectively decolorizing the solution. Be aware that it can also adsorb some of your product, leading to a slight yield loss.
-
Acid-Base Extraction: This is often the most powerful initial cleanup step for an amine like this. It selectively isolates the basic product from neutral or acidic impurities. See Protocol 1 for a detailed methodology.
Question: I'm performing column chromatography, but my compound is streaking badly on the column, or the separation from a close-running impurity is poor. What can I do?
Answer: Streaking (tailing) of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol (Si-OH) groups on the silica surface.[3] This leads to poor peak shape and inefficient separation.
Solutions to Improve Separation:
-
Baseline the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). For example, if your eluent is 30% ethyl acetate in hexanes, you would prepare it as 30% EtOAc / 69.5% Hexanes / 0.5% Et₃N.
-
Use a Deactivated Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Alternatively, commercially available deactivated silica gels can be used.
-
Optimize the Solvent System: Poor separation between two spots on a TLC plate (ΔRf < 0.2) will translate to poor separation on a column. Systematically screen different solvent systems. For benzothiazoles, common eluents include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[4][5][6] Sometimes, adding a more polar solvent like methanol in small increments (1-2%) to a dichloromethane or ethyl acetate system can improve separation.
Question: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice.[7] This is common if the solution is cooled too quickly, if the concentration of the solute is too high, or if impurities are depressing the melting point of your compound.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Rapid cooling favors amorphous precipitation or oiling over ordered crystal growth.
-
Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previously purified batch is the most reliable method.[8]
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a two-solvent (binary) system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., dichloromethane or ethanol) and then slowly add a "poor" solvent (e.g., hexanes or water) dropwise at an elevated temperature until persistent cloudiness is observed. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust purification strategy for this compound after a typical synthesis?
A1: A multi-step approach is often most effective. A recommended general workflow is:
-
Aqueous Workup/Extraction: Begin with an acid-base extraction (see Protocol 1 ) to separate the basic amine product from non-basic starting materials and byproducts. This provides a significant initial purification.[9][10]
-
Column Chromatography: Subject the material from the extraction to flash column chromatography (see Protocol 2 ) to separate the target compound from closely related isomers or other neutral impurities.[4][6]
-
Recrystallization: As a final polishing step, recrystallize the purified material from chromatography to obtain a highly crystalline solid with excellent purity (see Protocol 3 ).
Q2: How do I choose the right solvents for each purification technique?
A2: Solvent selection is key and is based on the principle of differential solubility.
-
Acid-Base Extraction: The organic solvent should readily dissolve your crude product but be immiscible with water. Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices. The aqueous phase will be an acid (e.g., 1M HCl) to protonate the amine and a base (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate it.[11][12]
-
Column Chromatography: The goal is to find a solvent system where your product has an Rf value of ~0.3 on a silica gel TLC plate. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. Test mixtures like 9:1, 4:1, and 2:1 Hexanes:EtOAc to find the optimal polarity.
-
Recrystallization: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol, methanol, or solvent pairs like Dichloromethane/Methanol or Ethyl Acetate/Hexanes are good starting points for heterocyclic amines.[5][8]
Q3: How can I reliably check the purity of my final product?
A3: Rely on a combination of methods:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple different eluent systems.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. The spectrum should be clean, with integrations matching the expected number of protons and peaks corresponding to the correct carbon environments. Impurity peaks should be absent.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can confirm the molecular weight of the compound and provide a more sensitive assessment of purity than TLC.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Selective Amine Isolation
This protocol leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.[10][13]
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an organic solvent like ethyl acetate (50 mL) in a separatory funnel. If there are insoluble solids, filter them off first.
-
Acidic Extraction: Add 1 M aqueous HCl (30 mL) to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. The protonated amine salt will move to the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of 1 M HCl (30 mL) and combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH or saturated NaHCO₃ solution while stirring until the solution is basic (pH > 9, check with pH paper). The protonated amine will be neutralized, precipitating the free amine as a solid or oil.
-
Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the free amine back into an organic solvent by adding fresh ethyl acetate (40 mL). Shake and allow the layers to separate.
-
Final Steps: Drain the organic layer. Repeat the back-extraction with more ethyl acetate (2x 40 mL). Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with similar solubility but different polarity.[4][6]
-
TLC Analysis: Determine an appropriate eluent system that gives your product an Rf of ~0.3 and separates it well from impurities. Remember to add ~0.5% triethylamine to the eluent to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is for obtaining a highly pure, crystalline final product.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears as a solid when cooled, you have found a good solvent.
-
Dissolution: Place the bulk of your compound in an Erlenmeyer flask. Add the chosen hot solvent in portions with swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Section 4: Data Presentation: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Throughput | Key Advantage | Key Disadvantage |
| Acid-Base Extraction | Moderate-High | 70-95% | High | Excellent for removing non-basic impurities; scalable. | Will not separate from other basic impurities. |
| Column Chromatography | High-Very High | 50-90% | Low-Moderate | Excellent for separating compounds of different polarities. | Can be slow, uses large solvent volumes, potential for product loss on column. |
| Recrystallization | Very High | 60-90% | Moderate | Yields highly pure crystalline material; good for final polishing. | Requires finding a suitable solvent; can have lower recovery. |
Section 5: Visualization of Workflows
Diagram 1: Overall Purification Strategy
Caption: Decision workflow for purifying crude this compound.
Diagram 2: Acid-Base Extraction Workflow
Caption: Visual guide to the acid-base extraction process for amine purification.
References
- 1. This compound | 769-19-7 [sigmaaldrich.com]
- 2. aceschem.com [aceschem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Workup [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Synthesis of 4-Bromobenzo[d]thiazol-5-amine
Introduction
Welcome to the technical support guide for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This key intermediate is crucial in the development of various pharmaceutical and materials science applications. The synthesis, typically involving the regioselective bromination of benzo[d]thiazol-5-amine, is a classic example of electrophilic aromatic substitution on a complex heterocyclic system.[1][2] However, the interplay between the activating amino group and the benzothiazole core can lead to several challenges, primarily the formation of unwanted side products.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating the formation of common side products, ensuring higher yields and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to a dibrominated product. How can I prevent this over-bromination?
A1: Cause & Prevention
Over-bromination is the most prevalent side reaction, leading to the formation of 4,6-dibromobenzo[d]thiazol-5-amine. This occurs because the 5-amino group is a powerful activating group, making the aromatic ring highly susceptible to further electrophilic attack at the vacant ortho and para positions.[3] The initial bromination at the 4-position does not sufficiently deactivate the ring to prevent a second bromination at the 6-position.
Troubleshooting Steps:
-
Stoichiometry Control: Precisely control the molar equivalents of your brominating agent (e.g., Br₂, NBS). Begin with a 1.0 to 1.1 molar equivalent. Using a significant excess is a common cause of over-bromination.[4][5]
-
Temperature Management: Perform the reaction at low temperatures (0 °C to 5 °C) using an ice bath. Lower temperatures decrease the reaction rate and significantly improve selectivity by disfavoring the higher activation energy pathway of the second bromination.[4][5]
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period (e.g., 1-2 hours).[5] This maintains a low instantaneous concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Choice of Brominating Agent: Consider using a milder brominating agent. While elemental bromine (Br₂) is common, N-Bromosuccinimide (NBS) often provides better control and selectivity, reducing the formation of over-brominated side products.[4][6]
Q2: I've isolated an impurity with the same mass as my product but with a different chromatographic retention time and NMR spectrum. Could this be an isomer?
A2: Cause & Prevention
Yes, this is likely a regioisomer, such as 6-Bromobenzo[d]thiazol-5-amine. While the 5-amino group strongly directs bromination to the 4-position (ortho), some substitution can occur at the 6-position (para) depending on the reaction conditions.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Highly polar solvents can sometimes favor competing side reactions.[4] While acetic acid is commonly used, exploring less polar options in a trial reaction may alter the isomeric ratio.[4]
-
Bulky Brominating Agents: In some electrophilic aromatic substitutions, using a bulkier brominating agent can sterically hinder attack at the more crowded ortho position, although this is less of a factor in this specific synthesis.
-
Purification: If a minor amount of the isomer is unavoidable, focus on purification. These isomers often have slightly different polarities, making them separable by column chromatography.[7]
Q3: My reaction yield is very low, and I'm recovering a lot of unreacted starting material (benzo[d]thiazol-5-amine). What could be the issue?
A3: Cause & Prevention
Low conversion can stem from several factors related to reagent activity and reaction setup.
Troubleshooting Steps:
-
Reagent Quality: Ensure your brominating agent has not degraded. NBS can decompose over time, and liquid bromine can be compromised by moisture. Use a freshly opened or properly stored bottle of the reagent.
-
Insufficient Activation: If using a catalyst (though often not required for such an activated ring), ensure it is active and used in the correct amount.
-
Reaction Time & Temperature: While low temperature is crucial for selectivity, if it's too low or the reaction time is too short, the reaction may not proceed to completion. Monitor the reaction closely using Thin-Layer Chromatography (TLC). If the starting material is consumed slowly, consider allowing the reaction to stir for a longer period at low temperature or letting it slowly warm to room temperature after the addition of bromine is complete.[5]
Q4: My crude product is a dark, tar-like material that is difficult to handle and purify. What causes this and how can it be avoided?
A4: Cause & Prevention
The formation of dark, polymeric tars is often a sign of decomposition or uncontrolled side reactions. Aromatic amines are susceptible to oxidation, especially under harsh or acidic conditions, and these reactions can produce colored, high-molecular-weight impurities.
Troubleshooting Steps:
-
Temperature Control: Abrupt increases in temperature can lead to decomposition. Ensure consistent and controlled cooling throughout the addition of the brominating agent.[8]
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Quenching and Work-up: After the reaction is complete (as determined by TLC), quench it promptly by pouring it into ice water.[5] Neutralize the acidic solution carefully with a base like sodium bicarbonate. A prolonged, harsh acidic work-up can contribute to degradation.
Troubleshooting Summary Table
| Symptom / Observation | Potential Cause(s) | Recommended Actions |
| Significant amount of dibrominated product (M+158 peak) | 1. Excess brominating agent.2. Reaction temperature too high.3. Rapid addition of electrophile. | 1. Use 1.0-1.1 eq. of Br₂ or NBS.[4]2. Maintain temperature at 0-5 °C.[5]3. Add brominating agent dropwise over 1-2 hours.[5] |
| Isomeric impurity with same mass | 1. Lack of complete regioselectivity.2. Influence of solvent. | 1. Optimize temperature and addition rate.2. Use column chromatography for purification.[7] |
| Low conversion / High starting material | 1. Degraded brominating agent.2. Insufficient reaction time or temperature. | 1. Use fresh NBS or Br₂.2. Monitor reaction by TLC and adjust time/temp as needed. |
| Formation of dark tar/polymers | 1. Reaction overheating.2. Oxidative side reactions.3. Harsh work-up conditions. | 1. Ensure strict temperature control.2. Consider using an inert atmosphere.3. Quench reaction promptly and neutralize carefully. |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the common over-bromination side reaction.
Caption: Desired vs. side reaction pathways in the bromination of benzo[d]thiazol-5-amine.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized to maximize the yield of the mono-brominated product while minimizing side reactions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[d]thiazol-5-amine (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C. Ensure the acetic acid does not freeze.[4]
-
Bromine Solution Preparation: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Slow Addition: Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases and a precipitate forms.
-
Filtration: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.[7]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[7]
-
Eluent System: A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether. The optimal ratio should be determined by TLC analysis.[7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to isolate the pure desired product.
-
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues during your synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Yield for 4-Bromobenzo[d]thiazol-5-amine
Welcome to the technical support center for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols to optimize the yield and purity of this critical building block.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various biologically active compounds.[1] The introduction of a bromine atom at the 4-position and an amine group at the 5-position of the benzothiazole core presents a unique synthetic challenge. Direct bromination of 5-aminobenzothiazole can lead to a mixture of regioisomers and polybrominated byproducts due to the activating and directing effects of the amino group and the thiazole ring.[2] Achieving high yield and regioselectivity requires careful control of reaction conditions.
This guide provides a systematic approach to troubleshooting common issues and optimizing your synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
Low yields and product mixtures are common hurdles in the synthesis of this compound. The following table outlines frequent problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive brominating agent.- Insufficient reaction temperature.- Poor quality starting material (5-aminobenzothiazole). | - Use a fresh, verified source of N-Bromosuccinimide (NBS) or bromine.- Gradually increase the reaction temperature, monitoring by TLC for product formation.- Purify the starting material by recrystallization or column chromatography. |
| Formation of Multiple Products (Regioisomers) | - The directing effects of the amino group and thiazole ring can lead to bromination at other positions (e.g., 7-position).[2] | - Employ a milder brominating agent like NBS over elemental bromine.- Conduct the reaction at lower temperatures (0-5 °C) to enhance selectivity.[2]- Consider a multi-step synthesis involving a protecting group for the amine to control regioselectivity. |
| Over-bromination (Di- or Tri-brominated Byproducts) | - Excess of brominating agent.- Prolonged reaction time.[2] | - Carefully control the stoichiometry of the brominating agent (start with 1.0-1.1 equivalents).- Monitor the reaction closely using TLC or LC-MS and quench immediately upon consumption of the starting material.[2] |
| Difficult Purification | - Presence of closely related isomers or byproducts with similar polarity. | - Utilize a high-resolution column chromatography system with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate).- Consider derivatization of the crude mixture to separate isomers, followed by deprotection. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting suboptimal reaction outcomes.
Caption: A troubleshooting workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct approach is the electrophilic bromination of 5-aminobenzothiazole. However, due to the challenges with regioselectivity, multi-step syntheses are often employed. These can involve the synthesis of a pre-functionalized aniline precursor with the desired substitution pattern, followed by cyclization to form the benzothiazole ring.[2]
Q2: Which brominating agent is recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂). NBS is a milder and more selective brominating agent, which can help to minimize the formation of over-brominated byproducts.[3]
Q3: What solvent system is optimal for this reaction?
A3: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM) is commonly used. The choice of solvent can influence the reaction rate and selectivity, so it may require optimization for your specific setup.[4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, especially when dealing with isomeric mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2]
Q5: What are the best practices for purifying the final product?
A5: Column chromatography on silica gel is the most common purification method.[5] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization can also be a viable option if a suitable solvent system is identified.[6]
Detailed Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity by carefully controlling key reaction parameters.
Materials:
-
5-aminobenzothiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-aminobenzothiazole (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of NBS (1.05 eq) in anhydrous DMF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Work-up: Dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Reaction Mechanism Overview
The synthesis proceeds via an electrophilic aromatic substitution mechanism.
Caption: Electrophilic aromatic substitution mechanism.[7]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. benchchem.com [benchchem.com]
- 3. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Stability of 4-Bromobenzo[d]thiazol-5-amine
Welcome to the dedicated technical support center for 4-Bromobenzo[d]thiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a benzothiazole core with both an amino and a bromo substituent, offers versatile reactivity for further chemical modifications. However, these same functional groups are also responsible for its potential instability under certain conditions. The electron-rich aromatic amine is susceptible to oxidation, while the carbon-bromine bond can be labile to light and certain reagents. This guide will provide in-depth solutions to mitigate these stability issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage, handling, and use of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid (e.g., from off-white to brown/purple) | Oxidation of the aromatic amine group. | Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial, and at reduced temperatures (2-8 °C for long-term storage).[1] |
| Inconsistent Reaction Yields | Degradation of the starting material due to improper storage or handling. | Always use freshly opened or properly stored material. Purify the compound if discoloration is observed before use. |
| Appearance of Unidentified Impurities in Reaction Mixtures | 1. Photodegradation leading to dehalogenation or other side reactions. 2. Reaction with atmospheric oxygen or moisture. 3. Instability in certain solvents. | 1. Conduct reactions in amber glassware or protect the reaction vessel from light. 2. Use anhydrous solvents and perform reactions under an inert atmosphere. 3. Choose solvents in which the compound is stable (see Solvent Stability FAQ). |
| Poor Solubility in Aqueous Buffers for Biological Assays | The compound is a weak base with low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and consider pH adjustment of the final assay buffer to enhance solubility. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 2-8 °C is recommended.
Q2: My sample has changed color. Can I still use it?
A2: A change in color, typically to a brownish or purplish hue, is a visual indicator of oxidation of the aromatic amine moiety. While the material may still contain a significant amount of the desired compound, the presence of impurities can interfere with subsequent reactions or biological assays. It is highly recommended to purify the material before use. A general purification protocol is provided below.
Stability in Solution
Q3: In which common laboratory solvents is this compound most stable?
A3: While specific stability data for this compound is limited, for related aromatic amines and benzothiazoles, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally suitable for short-term dissolution for reactions. Chlorinated solvents like dichloromethane (DCM) can also be used, but care should be taken to use anhydrous grades and inert atmosphere, as acidic impurities (from solvent degradation) can affect the stability of the amine. Protic solvents like methanol and ethanol are generally suitable, but the compound's stability in these may be lower over extended periods, especially if not stored properly.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of aromatic amines can be pH-dependent. Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways. For biological assays, it is advisable to work in buffered solutions, typically in the pH range of 6.0-7.5. If the compound is used in a reaction, the pH should be controlled based on the specific requirements of the transformation, keeping in mind the potential for degradation under harsh conditions.
Degradation Pathways
Q5: What are the primary degradation pathways for this compound?
A5: Based on the chemistry of aromatic amines and bromo-substituted heterocycles, the following are the most likely degradation pathways:
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored oligomers or polymeric materials. This process is often catalyzed by light and trace metals.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to dehalogenated impurities or other radical-mediated side products.
-
Hydrolysis: While the benzothiazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions can potentially lead to ring-opening.
Caption: Key degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Column Chromatography
This protocol is a general guideline and may require optimization based on the impurity profile of your sample.
-
Slurry Preparation: In a fume hood, dissolve the discolored this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Adsorbent Preparation: Add a small amount of silica gel to the dissolved compound to create a slurry.
-
Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point for the eluent is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Loading: Carefully load the silica gel with the adsorbed compound onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, colorless solid.
-
Drying and Storage: Dry the purified compound under vacuum and store it under an inert atmosphere in a cool, dark place.
Protocol 2: Recommended Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for using this compound in a common C-C bond-forming reaction, with considerations for its stability.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
Technical Support Center: Scale-Up Synthesis of 4-Bromobenzo[d]thiazol-5-amine
Welcome to the technical support center for the scale-up synthesis of 4-Bromobenzo[d]thiazol-5-amine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide field-proven troubleshooting strategies, and explain the fundamental chemistry behind our recommendations.
Section 1: Strategic Approach to Scalable Synthesis
The synthesis of this compound requires careful control over regioselectivity and process safety, particularly concerning the bromination step. A robust and scalable route must prioritize safety, minimize byproduct formation, and facilitate straightforward purification of the final product. The following multi-step synthesis is recommended for its logical flow and control at each stage.
Proposed Synthetic Pathway
Our recommended pathway begins with a commercially available, substituted aniline to control the final substitution pattern, thereby avoiding problematic isomeric mixtures that are common with direct bromination of a pre-formed benzothiazole ring system.[1][2]
Caption: Proposed scalable synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Bromination and Ring Formation (Steps 1 & 2)
Q1: My bromination of 2-Amino-5-nitrotoluene (Step 1) is giving low yields and multiple byproducts. What's going wrong?
A1: This is a common issue in electrophilic aromatic substitution where multiple activating and deactivating groups are present. The amino group is a strong ortho-, para-director, while the nitro and methyl groups have weaker influences.
-
Causality: Uncontrolled reaction conditions can lead to over-bromination or bromination at undesired positions. The high reactivity of molecular bromine exacerbates this.[3]
-
Troubleshooting Steps:
-
Temperature Control: Bromination is highly exothermic. Maintain a low temperature (0-5°C) during the dropwise addition of bromine to minimize side reactions. A runaway reaction is a significant safety risk at scale.[4]
-
Stoichiometry: Use a slight excess of bromine (1.05-1.1 equivalents). A large excess will inevitably lead to di-brominated products.
-
Solvent: Glacial acetic acid is a suitable solvent. It helps to moderate the reactivity of bromine and is generally compatible with the reagents.[1]
-
Alternative Reagent: Consider N-Bromosuccinimide (NBS) as a milder and safer alternative to molecular bromine, which can improve selectivity and reduce the formation of hazardous HBr gas.[4]
-
Q2: During the thiazole ring formation (Step 2), I am observing significant amounts of tar-like impurities. How can I achieve a cleaner reaction?
A2: The conversion of an aniline to a 2-aminobenzothiazole using thiocyanate and bromine is a classical method that involves in-situ formation of thiocyanogen, (SCN)₂.[2] This is a highly reactive intermediate.
-
Causality: Poor temperature control or localized high concentrations of bromine can lead to polymerization and degradation of the aniline starting material or the product.
-
Troubleshooting Steps:
-
Slow Addition: Add the bromine solution slowly and sub-surface to ensure rapid mixing and prevent localized "hot spots."
-
Temperature Management: Keep the reaction temperature strictly below 10°C during the addition phase.
-
Work-up: Upon completion, quench the reaction promptly by pouring it into ice water. This will precipitate the crude product and dilute any remaining reactive species. Neutralize the acidic solution carefully with a base like sodium bicarbonate to isolate the product.[1]
-
Deamination and Reduction (Steps 3 & 4)
Q3: The deamination of the 2-amino group (Step 3) is inefficient. Are there better methods for scale-up?
A3: The Sandmeyer-type deamination via a diazonium salt is a standard method but can be tricky to scale. The use of hypophosphorous acid (H₃PO₂) is effective but requires careful handling.
-
Causality: Incomplete diazotization or premature decomposition of the diazonium salt are the primary causes of low yield. Diazonium salts are notoriously unstable at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature is Critical: Maintain the temperature at 0-5°C throughout the formation of the diazonium salt with sodium nitrite (NaNO₂).
-
Acid Choice: Use a non-nucleophilic acid like sulfuric acid for the diazotization to avoid unwanted side reactions.
-
Controlled Addition: Add the sodium nitrite solution slowly to control the exotherm and the release of nitrous gases.
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent reduction step with H₃PO₂ without isolation.
-
Q4: I am having trouble with the final nitro group reduction (Step 4). Catalytic hydrogenation seems slow, and metal/acid reduction is messy. What is the best approach for a multi-kilogram scale?
A4: Both methods have pros and cons at scale. The choice depends on your equipment and safety infrastructure.
-
Causality: Catalyst poisoning (from residual sulfur compounds) can inhibit catalytic hydrogenation. Metal/acid reductions can be difficult to work up due to the formation of large volumes of metal sludge.
-
Troubleshooting & Comparison:
| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Metal/Acid Reduction (Fe/HCl) |
| Safety | High risk: Flammable H₂ gas, pyrophoric catalyst. Requires specialized hydrogenation reactor. | Moderate risk: Corrosive acid, H₂ evolution. Can be done in a standard glass-lined reactor. |
| Work-up | Clean: Filter off the catalyst. | Difficult: Requires filtration of large amounts of iron sludge, followed by neutralization. |
| Efficiency | Can be slow if catalyst is poisoned. Requires optimization of pressure and temperature. | Generally robust and fast. Less sensitive to impurities. |
| Waste | Minimal solid waste (spent catalyst). | Large volume of aqueous iron salt waste. |
-
Recommendation: For scalability and cleaner processing, catalytic hydrogenation is often preferred in industry despite the higher initial capital cost for appropriate equipment. If sulfur-based impurities are suspected of poisoning the catalyst, an upstream carbon treatment or recrystallization of the intermediate (I3) is highly recommended.
Caption: Troubleshooting decision tree for the nitro group reduction step.
Section 3: Scale-Up Safety & Handling
Q: Bromine is highly hazardous. What are the non-negotiable safety protocols for handling it at a kilogram scale?
A: Handling molecular bromine is one of the highest-risk operations in this synthesis.[5][6] Its high volatility, extreme corrosivity, and acute toxicity demand stringent engineering and administrative controls.[7][8]
-
Engineering Controls:
-
Closed System Transfer: Never handle open containers of bromine at this scale. Use a closed-system transfer method, employing a peristaltic pump with compatible tubing (e.g., Viton®) or pressure transfer from a sealed bromine vessel.
-
Ventilation & Scrubbing: All operations must be conducted in a walk-in fume hood or a ventilated enclosure connected to a caustic scrubber (containing sodium hydroxide or sodium bisulfite solution) to neutralize any vented bromine fumes.
-
Material Compatibility: Ensure the reactor and all fittings are made of bromine-compatible materials, such as glass, Teflon®, or Hastelloy C. Stainless steel is not suitable as it will be corroded.[7]
-
-
Personal Protective Equipment (PPE):
-
Full-face respirator with an acid gas/halogen cartridge.
-
Heavy-duty butyl or neoprene gloves (double-gloving is recommended).
-
Chemical-resistant apron and boots.
-
-
Emergency Preparedness:
Caption: Core safety pillars for handling large quantities of molecular bromine.
Section 4: Analytical Characterization
Final product and key intermediates should be characterized to ensure identity and purity. High-Performance Liquid Chromatography (HPLC) is essential for quantitative purity analysis at each stage.
| Compound | Technique | Expected Observations[10][11] |
| 4-Bromo-6-nitrobenzo[d]thiazole (I3) | ¹H NMR (CDCl₃) | Aromatic protons will appear as distinct signals in the δ 7.5-9.0 ppm range, shifted downfield by the electron-withdrawing groups. |
| MS (EI) | Molecular ion peak (M⁺) corresponding to the isotopic pattern of one bromine atom (approx. 1:1 ratio for M and M+2). | |
| This compound (FP) | ¹H NMR (DMSO-d₆) | Two aromatic protons appearing as doublets, and a broad singlet for the -NH₂ protons around δ 5.5-6.0 ppm. |
| ¹³C NMR (DMSO-d₆) | Signals for 7 distinct carbon atoms, including the C-Br and C-NH₂ carbons, which will be significantly shifted. | |
| HRMS (ESI) | Accurate mass measurement confirming the elemental formula C₇H₅BrN₂S. |
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. icl-group-sustainability.com [icl-group-sustainability.com]
- 7. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 8. nj.gov [nj.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromobenzo[d]thiazol-5-amine
Introduction: Welcome to the technical support resource for 4-Bromobenzo[d]thiazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The purity of this compound is paramount for ensuring reliable downstream applications, from cross-coupling reactions to the synthesis of biologically active molecules. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - The Purification Strategy
This section addresses the most common initial questions researchers face when purifying crude this compound.
Q1: What are the most probable impurities I should expect in my crude sample?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. However, several classes of impurities are common. Understanding these is the first step to designing an effective purification strategy.
| Impurity Class | Specific Examples | Origin / Causality | Recommended Initial Action |
| Starting Materials | Unreacted precursors (e.g., aminothiophenol derivatives). | Incomplete reaction conversion. | Acid-base extraction is often effective for separating amines from less basic or neutral starting materials. |
| Over-Bromination | 4,X-Dibromobenzo[d]thiazol-5-amine. | Aromatic amines are highly activated and can undergo polybromination if the reaction conditions are not strictly controlled.[1] | Column chromatography is typically required to separate these closely related analogues. |
| Regioisomers | Isomers with bromine or amine at different positions. | Lack of regioselectivity in the cyclization or substitution steps. | Careful analysis by NMR is needed for identification. Separation may require high-resolution chromatography or recrystallization. |
| Reagent-Derived | N-Bromosuccinimide (NBS) or succinimide. | If NBS is used as the brominating agent, residual reagent or its byproduct may be present. | A simple aqueous wash or recrystallization can often remove these.[2] |
| Solvent Residues | High-boiling point solvents (e.g., DMF, DMSO). | Incomplete removal during work-up. | Drying under high vacuum, potentially with gentle heating. |
Q2: How do I choose the best primary purification technique for my crude material?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective. The following decision tree illustrates a logical workflow for selecting a method.
Caption: Decision tree for purification method selection.
Q3: My compound streaks badly on a standard silica TLC plate. What does this mean and how do I fix it?
A3: Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. Since this compound is a basic amine, it can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][4] This causes poor separation and tailing spots.
The Solution: You need to suppress this acid-base interaction.
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[4][5]
-
Alternative Stationary Phase: Consider using TLC plates with a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, which will not have the acidic sites that cause the issue.[3]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed protocols and solutions for specific experimental challenges.
Troubleshooting Common Purification Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "My compound won't crystallize after acid-base extraction." | - Residual Water: The compound may be "oiling out" due to trapped water. - Purity is still too low: Persistent impurities can inhibit crystal lattice formation.[6] - Supersaturation: The solution is supersaturated and requires nucleation. | - Ensure the basified aqueous solution is fully extracted with an organic solvent. Dry the combined organic layers thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporation. - Analyze the "oiled out" material by TLC or NMR. If significant impurities are present, proceed to column chromatography. - Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. Cool the solution slowly in an ice bath. |
| "I can't separate my product from an impurity by column chromatography." | - Inappropriate Solvent System: The eluent does not provide sufficient selectivity (ΔRf) between the two spots. - Column Overloading: Too much crude material was loaded onto the column. | - Optimize the TLC: Systematically test different solvent systems. Try switching one solvent for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane/methanol). The goal is to maximize the separation between the spots. - As a rule of thumb, do not load more than 1g of crude material per 20-40g of silica gel (1:20 to 1:40 ratio). |
| "My purified compound's NMR spectrum shows broad peaks for the amine protons." | - Proton Exchange: The -NH₂ protons can exchange with residual acidic protons (e.g., from water or solvent) on the NMR timescale, causing broadening. - Concentration Effects: At high concentrations, hydrogen bonding can also lead to peak broadening. | - This is often normal for amine protons. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly diminish as the protons exchange with deuterium. - Run the sample at a lower concentration. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reactions and guiding purification.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the TLC plate baseline.
-
Eluent Selection: Start with a non-polar/polar mixture like 70:30 Hexane:Ethyl Acetate. If streaking occurs, add 1% triethylamine (Et₃N) to the eluent.[4]
-
Development: Place the plate in a chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp at 254 nm.[7] The benzothiazole core is a strong UV chromophore. Circle the spots with a pencil.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled). Aim for an Rf of ~0.3-0.4 for the target compound for optimal separation in column chromatography.
Protocol 2: Bulk Purification via Acid-Base Extraction
This technique is highly effective for removing neutral or acidic impurities from the basic this compound.[8][9]
Caption: Workflow for acid-base extraction purification.
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). The basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[10]
-
Separation: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate fully. Drain the lower aqueous layer. Extract the organic layer two more times with 1M HCl to ensure complete recovery.
-
Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The protonated amine will be neutralized and precipitate out of the solution.[8]
-
Re-extraction: Extract the product from the basified aqueous solution three times with fresh organic solvent (EtOAc or DCM).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for separating compounds with similar polarities, such as regioisomers or over-brominated side products.[11]
-
Slurry Preparation: Choose an appropriate amount of silica gel (typically 40-60 µm particle size) based on the amount of crude material (e.g., 40g silica for 1g crude). Prepare a slurry of the silica gel in the initial, non-polar eluent (e.g., pure hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks or air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexane + 1% Et₃N). Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., Ethyl Acetate + 1% Et₃N). This is known as a gradient elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.
References
- 1. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthetic Strategies for 4-Bromobenzo[d]thiazol-5-amine
Welcome to the technical support guide for the synthesis of 4-Bromobenzo[d]thiazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide an in-depth analysis of viable synthetic routes, troubleshooting for common experimental hurdles, and detailed, field-tested protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis with confidence and precision.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] The specific substitution pattern of this compound, featuring a bromine atom and an amino group on the benzene ring, presents unique synthetic challenges, primarily concerning regioselectivity and functional group compatibility. This guide will explore two distinct and viable alternative pathways to this valuable building block.
Strategy 1: Electrophilic Bromination of 5-Aminobenzothiazole
This is a direct and often preferred route due to its convergent nature. The strategy hinges on the synthesis of the 5-aminobenzothiazole precursor, followed by a regioselective electrophilic bromination. The amino group at the C5 position is an ortho-, para-director. With the C6 (para) position blocked by the fused thiazole ring, the bromine is directed to the C4 position (ortho).
Experimental Workflow: Strategy 1
Caption: Workflow for the synthesis via electrophilic bromination.
Detailed Experimental Protocol: Strategy 1
Step 1: Synthesis of 5-Aminobenzothiazole (Precursor)
This precursor can be synthesized via several established methods. A common approach involves the reaction of 2-amino-4-nitrobenzenethiol with formic acid followed by reduction of the nitro group.
-
Cyclization: To a solution of 2-amino-4-nitrobenzenethiol (1.0 eq) in formic acid (10 vol), add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Filter the solid, wash with water, and dry to obtain 5-nitrobenzothiazole.
-
Reduction: Dissolve the 5-nitrobenzothiazole (1.0 eq) in ethanol. Add stannous chloride (SnCl₂) (3.0 eq) and concentrated hydrochloric acid (HCl) (5 vol).
-
Reflux: Heat the mixture to reflux for 2-3 hours.
-
Isolation: Cool the reaction, neutralize with a strong base (e.g., 50% NaOH solution) until the pH is >10, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-aminobenzothiazole.
Step 2: Bromination of 5-Aminobenzothiazole
-
Dissolution: Dissolve 5-aminobenzothiazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Isolation: A precipitate of the crude product will form. Filter the solid, wash thoroughly with water to remove any residual DMF and succinimide, and dry under vacuum.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting and FAQs: Strategy 1
| Question/Issue | Potential Cause & Scientific Rationale | Recommended Solution |
| Q1: Low yield of bromination and formation of di-brominated byproducts. | Over-bromination can occur if an excess of NBS is used or if the reaction temperature is too high. The initial product, this compound, is still activated towards further electrophilic substitution. | 1. Stoichiometry Control: Use no more than 1.05 equivalents of NBS. 2. Temperature Management: Maintain a low temperature (0-5 °C) during the addition of NBS. 3. Slow Addition: Add the NBS in small portions over a longer period to maintain a low concentration of the brominating agent in the reaction mixture. |
| Q2: The final product is a dark, tarry substance that is difficult to purify. | The amino group can be susceptible to oxidation under the reaction conditions, leading to polymerization and the formation of colored impurities. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Solvent Choice: Consider using a less polar solvent like dichloromethane (DCM) or chloroform, although solubility may be a challenge. 3. Purification: If a tarry product is obtained, try triturating it with a non-polar solvent like hexane to precipitate the desired product before attempting column chromatography. |
| Q3: Incomplete conversion of 5-aminobenzothiazole. | Insufficient activation of the brominating agent or deactivation of the substrate. | 1. Reaction Time: Extend the reaction time and monitor by TLC. 2. Solvent: Acetic acid can sometimes be a better solvent as it can help to activate the NBS. 3. Reagent Quality: Ensure the NBS is of high purity and has been stored correctly. |
Strategy 2: Sandmeyer Reaction from a Diamine Precursor
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4][5] In this alternative strategy, we propose the synthesis of a 4,5-diaminobenzothiazole precursor, followed by a selective Sandmeyer reaction to replace one of the amino groups with a bromine atom. This route can offer excellent regioselectivity if the diazonium salt formation can be controlled.
Experimental Workflow: Strategy 2
Caption: Workflow for the synthesis via Sandmeyer reaction.
Detailed Experimental Protocol: Strategy 2
Step 1: Synthesis of 4,5-Diaminobenzothiazole (Precursor)
The synthesis of this precursor is non-trivial and would likely start from a suitably substituted dinitro-aromatic compound, which is then converted to the benzothiazole, followed by a double reduction.
-
Precursor Synthesis: Synthesize 4,5-dinitrobenzothiazole through established literature methods, likely involving the cyclization of a dinitrated aminothiophenol derivative.
-
Double Reduction: Dissolve 4,5-dinitrobenzothiazole (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Reduction: Add a reducing agent such as iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride solution) or perform a catalytic hydrogenation using H₂ gas and a catalyst like Pd/C.
-
Heating: Gently heat the reaction mixture to 50-60 °C for several hours until the reduction is complete (monitor by TLC/LC-MS).
-
Work-up and Isolation: Filter off the catalyst or iron salts. If an acidic medium was used, neutralize the filtrate and extract the product with an organic solvent. Dry and concentrate to obtain 4,5-diaminobenzothiazole.
Step 2: Sandmeyer Reaction
-
Diazotization: Dissolve the 4,5-diaminobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, approx. 48%) at 0-5 °C.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq). The selective diazotization of the more basic amino group is key. The relative basicity can be influenced by steric and electronic factors.
-
Sandmeyer Reagent: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours after the addition is complete.
-
Work-up: Quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and FAQs: Strategy 2
| Question/Issue | Potential Cause & Scientific Rationale | Recommended Solution |
| Q1: Low yield and formation of a mixture of products, including the 5-bromo isomer. | The two amino groups in 4,5-diaminobenzothiazole may have similar basicities, leading to non-selective diazotization and subsequent Sandmeyer reaction at both positions. | 1. Protecting Groups: Consider a strategy involving the protection of one amino group before diazotization. This adds steps but can significantly improve selectivity. 2. Controlled Diazotization: Carefully control the stoichiometry of NaNO₂. Using slightly less than one equivalent may favor mono-diazotization. 3. Temperature Control: Strictly maintain the temperature between 0-5 °C during diazotization to prevent premature decomposition of the diazonium salt and side reactions. |
| Q2: The diazonium salt decomposes before it can react with the CuBr. | Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. | 1. Immediate Use: Use the diazonium salt immediately after its formation. Do not attempt to store it. 2. Low Temperature: Ensure all solutions and glassware are pre-cooled and the reaction is maintained at 0-5 °C until the addition to the copper salt is complete. |
| Q3: Formation of phenolic byproducts. | The diazonium salt can react with water to form a phenol, a common side reaction in Sandmeyer chemistry.[6] | 1. Anhydrous Conditions: While challenging with aqueous acids, minimizing the amount of water and using concentrated acids can help. 2. Efficient Copper Catalyst: Ensure the CuBr is active and present in a slight excess to facilitate the desired bromide substitution over reaction with water. |
Comparative Summary of Synthetic Routes
| Parameter | Strategy 1: Electrophilic Bromination | Strategy 2: Sandmeyer Reaction |
| Number of Steps | Fewer steps if 5-aminobenzothiazole is available. | More steps due to the synthesis of the diamine precursor. |
| Regioselectivity | Generally good, directed by the amino group, but over-bromination is a risk. | Potentially excellent, but depends on selective mono-diazotization, which can be challenging. |
| Reagents & Safety | Uses NBS, which is a safer alternative to liquid bromine. Standard laboratory precautions are sufficient. | Involves the formation of unstable diazonium salts, which can be explosive if allowed to dry. Requires strict temperature control. NaNO₂ is toxic. |
| Overall Yield | Can be high if optimized. | Potentially lower overall yield due to the number of steps and the inherent challenges of the Sandmeyer reaction. |
| Scalability | More readily scalable. | Less scalable due to the thermal instability of the diazonium intermediate. |
General Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient elution with hexane and ethyl acetate is typically effective for separating the product from non-polar impurities and more polar byproducts.
-
Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a solvent system like ethanol/water or toluene/hexane can provide a highly pure material.
Characterization:
-
NMR Spectroscopy:
-
¹H NMR: Expect to see distinct signals for the aromatic protons and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be key to confirming the substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton and the positions of the substituents.
-
-
Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight (C₇H₅BrN₂S, approx. 229.0 g/mol ).[7] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C=N stretching of the thiazole ring.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Isomeric Activity of Brominated Aminobenzothiazoles: 4-Bromobenzo[d]thiazol-5-amine vs. its 2-Amino Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise positioning of substituents on this bicyclic heterocyclic system can dramatically influence its interaction with biological targets, leading to significant variations in efficacy and mechanism of action. This guide provides an in-depth comparison of two such isomers: 4-bromobenzo[d]thiazol-5-amine and its more commonly studied counterpart, 2-amino-4-bromobenzothiazole.
While extensive research has illuminated the therapeutic potential of 2-aminobenzothiazole derivatives, a notable gap in the scientific literature exists concerning the biological profile of the 4-bromo-5-amino isomer. This guide will synthesize the available experimental data for the 2-amino isomer and, drawing upon established structure-activity relationship (SAR) principles of the benzothiazole nucleus, offer a reasoned, prospective analysis of the 5-amino isomer's potential activity.
Unveiling the Isomers: A Structural Overview
The fundamental difference between these two molecules lies in the position of the amino group on the benzothiazole core, which dictates their electronic and steric properties.
-
2-Amino-4-bromobenzothiazole: In this isomer, the amino group is positioned on the thiazole ring. This placement makes the exocyclic nitrogen's lone pair available for conjugation with the heterocyclic system, a feature frequently exploited in the synthesis of a diverse array of derivatives.[3]
-
This compound: Here, the amino group is attached to the benzene ring, ortho to the bromine atom. This positioning is expected to significantly alter the molecule's electronic distribution and hydrogen bonding capabilities compared to its 2-amino counterpart.
Comparative Biological Activity: Experimental Data and SAR-Based Projections
The following sections detail the known biological activities of 2-amino-4-bromobenzothiazole and provide a theoretical framework for the anticipated activities of this compound based on broader SAR studies of benzothiazole derivatives.
Anticancer Activity
2-Amino-4-bromobenzothiazole and its Analogs:
Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents.[4] The mechanism often involves the inhibition of various protein kinases and other enzymes crucial for cancer cell proliferation and survival. For instance, certain substituted 2-aminobenzothiazoles have been investigated as inhibitors of PI3Kγ and other kinases involved in cell signaling pathways.[3] The presence of a halogen, such as bromine or chlorine at the 4-position, can influence the molecule's lipophilicity and its ability to interact with hydrophobic pockets in target proteins.
Projected Anticancer Activity of this compound:
While direct experimental data is lacking, the placement of the amino group at the 5-position could lead to a distinct anticancer profile. The 5-amino group may act as a hydrogen bond donor or acceptor, potentially enabling interactions with different biological targets than the 2-amino isomer. Furthermore, its electronic influence on the benzene ring could modulate the overall reactivity and metabolic stability of the molecule. Studies on other 5-aminobenzothiazole derivatives suggest that this substitution pattern can be conducive to anticancer activity, warranting experimental investigation.[5]
Experimental Protocols: A Blueprint for Comparative Analysis
To empirically validate the projected activities of this compound and enable a direct comparison with its 2-amino isomer, the following experimental workflows are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of both isomers in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density.
Visualizing the Isomeric Difference and Experimental Workflow
To better understand the structural distinctions and the experimental process for their evaluation, the following diagrams are provided.
Caption: Structural comparison of the two isomers.
Caption: Workflow for comparative activity testing.
Conclusion and Future Directions
The existing body of research strongly supports the potential of the 2-aminobenzothiazole scaffold in drug discovery. The brominated analog, 2-amino-4-bromobenzothiazole, and its derivatives have demonstrated noteworthy biological activities. While experimental data for this compound is currently unavailable, SAR principles suggest that it may possess a unique and potentially valuable activity profile.
The positional difference of the amino group is anticipated to have a profound impact on the molecule's physicochemical properties and its interactions with biological macromolecules. Future research should prioritize the synthesis and systematic biological evaluation of this compound and its derivatives. The experimental protocols outlined in this guide provide a robust framework for such investigations. A direct, data-driven comparison of these two isomers will undoubtedly provide valuable insights for the rational design of next-generation benzothiazole-based therapeutics.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromobenzo[d]thiazol-5-amine Analogs in Cancer Research
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 4-bromobenzo[d]thiazol-5-amine analogs. While a systematic, head-to-head structure-activity relationship (SAR) study for this exact scaffold remains to be published, this document synthesizes available data from structurally related benzothiazole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. By examining the impact of various substitutions on anticancer activity, we can infer a putative SAR for the this compound core, paving the way for the rational design of novel therapeutic agents.
The Benzothiazole Core: A Foundation for Diverse Biological Activity
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a versatile pharmacophore. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) allow for diverse interactions with biological targets.[3] Modifications at various positions of the benzothiazole nucleus have been shown to significantly modulate the pharmacological profile of the resulting compounds.[4] This guide will delve into the nuanced effects of substitutions, particularly at the 2, 4, 5, and 6-positions, drawing parallels to the this compound scaffold.
Comparative Analysis of Anticancer Activity: Insights from Related Analogs
To construct a predictive SAR framework for this compound analogs, we will analyze experimental data from closely related substituted benzothiazole derivatives. The following sections and data tables summarize the in vitro anticancer activity of these compounds against various human cancer cell lines, highlighting the influence of different functional groups on their potency.
Impact of Substitutions on the Benzothiazole Ring
The nature and position of substituents on the benzothiazole core are critical determinants of anticancer activity. Halogenation, in particular, has been a common strategy to enhance potency.
Table 1: Anticancer Activity of 6-Substituted-N-Benzylbenzo[d]thiazol-2-amine Derivatives [5]
| Compound ID | R1 (Benzothiazole-6) | R2 (Benzyl) | IC50 (µM) - A431 | IC50 (µM) - A549 |
| B1 | -F | -H | >10 | >10 |
| B2 | -Cl | -H | 8.97 ± 0.45 | 7.65 ± 0.38 |
| B3 | -Cl | 2-F | 7.32 ± 0.37 | 6.88 ± 0.34 |
| B4 | -Cl | 3-F | 6.54 ± 0.33 | 5.91 ± 0.30 |
| B5 | -Cl | 4-F | 5.89 ± 0.29 | 4.76 ± 0.24 |
| B6 | -Cl | 3,5-di-OCH3 | 4.11 ± 0.21 | 3.87 ± 0.19 |
| B7 | -Cl | 4-NO2 | 2.76 ± 0.14 | 2.13 ± 0.11 |
Data synthesized from a study on novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[5]
From this data, we can infer several key SAR insights:
-
Halogen Substitution at Position 6: A chloro group at the 6-position (B2) confers significantly better activity than a fluoro group (B1). This suggests that for our target scaffold, the 4-bromo substituent is likely a crucial contributor to its potential anticancer effects.
-
Electron-Withdrawing Groups on the N-Benzyl Moiety: The introduction of electron-withdrawing groups on the benzyl ring, such as fluorine (B3-B5) and nitro (B7), generally enhances anticancer activity. A nitro group at the para position (B7) resulted in the most potent compound in this series. This indicates that modifications of the 5-amino group in our target scaffold with substituted aryl rings could be a fruitful avenue for optimization.
-
Electron-Donating Groups: The presence of electron-donating methoxy groups (B6) also led to a notable increase in potency, suggesting that a delicate electronic balance on the N-aryl substituent is key for optimal activity.
The Significance of the Amino Group at Position 5
The amino group at the 5-position of our target scaffold provides a key handle for derivatization. Based on the broader benzothiazole literature, this position is critical for interaction with biological targets. The synthesis of 5-fluoro-2-(N-substituted)aminobenzothiazoles has been reported, highlighting the feasibility of introducing various substituents at this position.[6][7]
Experimental Protocols: Synthesis and Biological Evaluation
To ensure the reproducibility and rigorous evaluation of novel this compound analogs, detailed and validated experimental protocols are essential.
General Synthesis of Substituted 5-Aminobenzothiazoles
The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging.[8] A common route involves the intramolecular cyclization of corresponding thioureas, which are prepared from substituted anilines.[6][7]
Step 1: Synthesis of N-(substituted-phenyl)thiourea
-
To a solution of the appropriately substituted 4-bromo-aniline in a suitable solvent (e.g., acetonitrile), add an equimolar amount of an isothiocyanate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by purification (e.g., recrystallization).
Step 2: Intramolecular Cyclization to form the Benzothiazole Ring
-
The synthesized thiourea is dissolved in a suitable solvent such as acetic acid.
-
A cyclizing agent, such as bromine in acetic acid, is added dropwise at a controlled temperature.[8]
-
The reaction mixture is stirred for a specified time, and the product is then isolated by pouring the mixture into ice water and collecting the precipitate by filtration.
-
The crude product is then purified by column chromatography or recrystallization.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for 5-aminobenzothiazole analogs.
Biological Evaluation: In Vitro Anticancer Activity
The antiproliferative activity of the synthesized analogs should be evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.[9]
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[10]
Potential Mechanism of Action: Kinase Inhibition
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.[3] Given the structural similarities of this compound analogs to known kinase inhibitors, it is plausible that they may also target these enzymes.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of pro-survival signaling pathways by benzothiazole analogs.
This diagram illustrates how this compound analogs might inhibit key signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer. By blocking these pathways, the compounds could suppress cell proliferation and survival, and potentially induce apoptosis. Further experimental validation, such as kinase inhibition assays and western blotting for key signaling proteins, would be necessary to confirm this proposed mechanism of action.[11]
Conclusion and Future Directions
The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel analogs. Future research should focus on a systematic exploration of substitutions at the 5-amino group, as well as at other positions on the benzothiazole ring, to build a definitive SAR for this promising class of compounds. Elucidating their precise mechanism of action, including the identification of specific kinase targets, will be crucial for their further development as potential anticancer therapeutics.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. scielo.br [scielo.br]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of Benzothiazole Isomers
For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Benzothiazole and its substituted isomers represent a critical class of heterocyclic compounds with a wide array of pharmacological activities.[1][2] Distinguishing between positional isomers—molecules with the same chemical formula but different arrangements of substituent groups—is a frequent and crucial challenge. This guide provides an in-depth comparison of how key spectroscopic techniques can be expertly applied to differentiate benzothiazole isomers, supported by experimental data and foundational principles.
The Structural Basis of Spectroscopic Differences
The electronic environment of each atom within a molecule dictates its interaction with electromagnetic radiation. In benzothiazole isomers, shifting a substituent (e.g., an amino, hydroxyl, or nitro group) to a different position on the fused benzene ring alters the electron density distribution across the entire molecule. These subtle electronic shifts are the root cause of the distinct spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as the unique fragmentation patterns in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. By measuring the resonant frequencies of atomic nuclei (typically ¹H and ¹³C) in a magnetic field, NMR provides a detailed map of the chemical environment of each atom.
Key Differentiators in ¹H NMR:
The position of a substituent dramatically influences the chemical shifts (δ) of the aromatic protons on the benzothiazole core.
-
Electron-Donating Groups (EDGs) like -NH₂ or -OH shield nearby protons, causing them to resonate at a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (EWGs) like -NO₂ deshield adjacent protons, shifting their signals to a higher chemical shift (downfield).
For example, a comparative analysis of para- and ortho-aminophenyl benzothiazoles reveals that while the aromatic signals are often similar, the chemical shift of the -NH₂ proton itself can be a key indicator.[3] In one study, the parent para-amino substituted derivative showed a broad singlet for the amino group at 4.0 ppm, whereas the ortho-amino equivalent showed the -NH₂ proton at 6.4 ppm, a significant downfield shift due to different intramolecular interactions.[3]
Key Differentiators in ¹³C NMR:
The effect of substituent position is also clearly visible in the ¹³C NMR spectrum. The carbon atom directly attached to the substituent experiences the most significant change in chemical shift, but the effect propagates throughout the ring system. For instance, characterization of novel benzothiazole derivatives confirmed distinct ¹³C chemical shifts for the C2, C4, C5, C6, and C7 carbons of the benzothiazole ring system depending on the substitution pattern.[1][4]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzothiazoles
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Key ¹³C NMR Signals (DMSO-d₆) |
| 6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine | 2.43 (s, 3H, Ar-CH₃), 2.46 (s, 3H, Benzothiazole-CH₃), 7.34 (dd, 1H), 7.82 (d, 1H), 7.87 (s, 1H) | 21.57, 21.88, 122.36, 122.63, 128.50, 130.30, 132.50, 149.85, 170.95 |
| N-[(4-methoxyphenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine | 2.45 (s, 3H, Benzothiazole-CH₃), 3.89 (s, 3H, Ar-OCH₃), 7.15 (d, 2H), 7.33 (d, 1H), 7.80 (d, 1H) | 21.56, 56.14, 115.23, 122.31, 122.47, 127.84, 134.45, 149.89, 164.12 |
Data adapted from synthesis and characterization studies of novel substituted N-benzothiazole-2-yl-acetamides.[4]
Experimental Protocol: NMR Analysis of Benzothiazole Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified benzothiazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the acquired data. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Comparative Analysis: Overlay the spectra of the different isomers to visually identify differences in chemical shifts and coupling patterns.
Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequencies of these vibrations are sensitive to the bond strengths and the masses of the connected atoms, making IR an excellent tool for identifying functional groups and subtle structural differences.
Key Differentiators in IR Spectra:
While the fundamental benzothiazole ring system will show characteristic peaks, the position of a substituent alters the vibrational modes of the C-H, C=N, and C=C bonds within the aromatic system.[5][6][7]
-
C-H Bending Modes: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted ring (as in a 6-substituted benzothiazole) will have a different pattern of absorption bands than a 1,2,3-trisubstituted ring (as in a 4-substituted benzothiazole).
-
Functional Group Frequencies: The stretching frequency of the substituent itself (e.g., N-H stretch for an amino group, O-H for a hydroxyl group) can be influenced by intramolecular hydrogen bonding, which is dependent on the isomer's geometry.
Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign the vibrational spectra of benzothiazole derivatives, showing good agreement with experimental data and helping to elucidate the specific vibrational modes affected by substitution.[5][8][9]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Benzothiazoles
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | Present in all isomers. |
| C=N Stretch (Thiazole Ring) | 1620-1590 | Position can shift slightly based on electronic effects of the substituent.[1][10] |
| C=C Stretch (Aromatic Rings) | 1600-1450 | A pattern of several sharp bands is characteristic. |
| Aromatic C-H Out-of-Plane Bending | 900-650 | Highly diagnostic of the substitution pattern on the benzene ring. |
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).
Key Differentiators in UV-Vis Spectra:
The position and nature of substituents significantly alter the energy gap between the HOMO and LUMO, leading to shifts in the λmax.[8]
-
Bathochromic Shift (Red Shift): Electron-donating groups or extending the conjugated π-system generally lowers the HOMO-LUMO energy gap, causing absorption at a longer wavelength (a red shift).
-
Hypsochromic Shift (Blue Shift): Groups that disrupt conjugation or certain electron-withdrawing groups can increase the energy gap, leading to absorption at a shorter wavelength (a blue shift).
Studies on various benzothiazole derivatives have shown that the position and type of substituent strongly influence the charge-transfer absorption bands in the UV-visible region.[11][12] For example, introducing different aryl or heteroaryl groups can substantially shift the λmax.[11] This solvatochromic behavior (color change with solvent polarity) can also be a useful diagnostic tool.[12]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of each isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Spectrum Acquisition: Record the absorbance spectrum of each isomer solution, typically over a range of 200-500 nm.
-
Data Analysis: Identify the λmax for the principal absorption bands for each isomer and compare the values.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). While all isomers will have the same molecular ion peak (M+), they often fragment in distinct ways upon ionization, providing a structural fingerprint.
Key Differentiators in MS Fragmentation:
The stability of the resulting fragment ions dictates the fragmentation pathway.[13][14] The position of a substituent can enable or inhibit specific rearrangement or cleavage reactions. For instance, the fragmentation of protonated benzothiazole sulfenamides was shown to proceed through specific cyclic rearrangements, with the relative abundances of fragment ions being influenced by steric hindrance related to the substituent.[15]
Key fragmentation pathways for the benzothiazole core often involve cleavage of the thiazole ring. The specific losses (e.g., loss of HCN, S, or substituent-related fragments) and the relative intensities of the resulting fragment ions can be used to distinguish between isomers.[2][16]
Visualizing the Workflow and Isomeric Structures
To systematically approach the comparison, a clear workflow is essential.
Caption: General workflow for the spectroscopic comparison of isomers.
Caption: Positional isomerism in substituted benzothiazoles. (Note: Images are placeholders).
Conclusion
The differentiation of benzothiazole isomers is a task readily achievable through the systematic application of modern spectroscopic methods. While each technique provides valuable clues, the most definitive structural assignments are made by integrating data from multiple sources. NMR spectroscopy excels at mapping the precise electronic environment of the C-H framework, IR spectroscopy identifies key functional group vibrations sensitive to position, UV-Vis spectroscopy reveals shifts in electronic transitions, and Mass Spectrometry uncovers unique fragmentation fingerprints. By understanding the principles behind how isomerism impacts these spectral outputs, researchers can confidently elucidate the correct structure of their synthesized compounds, a critical step in the path of drug discovery and development.
References
- 1. ignited.in [ignited.in]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. arabjchem.org [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Bromobenzo[d]thiazol-5-amine: A Critical Evaluation of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone, prized for its versatile pharmacological and electronic properties. The targeted synthesis of specific derivatives, such as 4-Bromobenzo[d]thiazol-5-amine, is crucial for the development of novel therapeutic agents and functional materials. This guide provides an in-depth technical analysis of plausible synthetic routes to this target molecule, offering a comparative assessment of methodologies, experimental insights, and supporting data to inform rational synthetic design.
Strategic Approaches to the Target Molecule
Direct, single-step syntheses of this compound are not prominently described in the current literature. Therefore, a multi-step approach commencing from a readily available starting material like benzothiazole is the most logical strategy. The key transformations involve the introduction of a nitro group and a bromine atom onto the benzothiazole core, followed by the reduction of the nitro group to the desired amine. The sequence of these electrophilic substitution reactions—nitration and bromination—is a critical consideration that dictates the feasibility and efficiency of the overall synthesis. This guide will compare two primary plausible synthetic pathways.
Pathway 1: Nitration Followed by Bromination and Reduction
This synthetic route prioritizes the introduction of the nitro group, a strongly deactivating and meta-directing substituent, to potentially control the regioselectivity of the subsequent bromination step.
Step 1A: Nitration of Benzothiazole
The initial step involves the nitration of the benzothiazole ring. Electrophilic nitration of benzothiazole typically yields a mixture of isomers, with the 6-nitro and 5-nitro derivatives being the major products. The separation of these isomers can be a significant challenge.
Method Comparison: Nitration of Benzothiazole
| Method | Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Mixed Acid | HNO₃, H₂SO₄, 0-5 °C | Variable, mixture of isomers | Well-established method for nitration. | Poor regioselectivity, leading to a mixture of 5-nitro, 6-nitro, and other isomers requiring challenging separation.[1][2] |
| Protecting Group Strategy | 1. Acetylation of 2-aminobenzothiazole2. Nitration3. Hydrolysis | Good yield of 6-nitro isomer | High regioselectivity for the 6-position.[1][2] | Requires additional protection and deprotection steps, adding to the overall length of the synthesis. Not suitable for direct synthesis of the 5-nitro isomer. |
For the synthesis of the target molecule, the 5-nitrobenzothiazole isomer is the required intermediate. Achieving a clean synthesis of this isomer is a critical bottleneck in this pathway.
Step 2A: Bromination of 5-Nitrobenzothiazole
The subsequent step is the bromination of 5-nitrobenzothiazole. The nitro group at the 5-position is a strong deactivating and meta-directing group. Therefore, it is expected to direct the incoming electrophile (bromine) to the 4- or 6-position.
While specific literature on the bromination of 5-nitrobenzothiazole is scarce, the directing effects suggest that the desired 4-bromo-5-nitrobenzothiazole could be a significant product.
Method Comparison: Bromination of Aromatic Compounds
| Method | Reagents & Conditions | Expected Outcome | Advantages | Disadvantages |
| Elemental Bromine | Br₂, Acetic Acid | Potential for bromination at the 4-position. | Readily available reagents. | Can lead to over-bromination and side reactions.[3] |
| N-Bromosuccinimide (NBS) | NBS, Sulfuric Acid | Milder conditions may offer better selectivity. | Milder and easier to handle than liquid bromine.[4][5] | May require strong acid catalysis for deactivating substrates. |
Step 3A: Reduction of 4-Bromo-5-nitrobenzothiazole
The final step is the chemoselective reduction of the nitro group to an amine in the presence of an aryl bromide. This is a well-established transformation with several reliable methods.
Method Comparison: Chemoselective Nitro Group Reduction
| Method | Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Iron in Acid | Fe, HCl or NH₄Cl | High | Cost-effective, high chemoselectivity, and tolerates aryl halides.[6] | Requires acidic conditions and stoichiometric amounts of metal. |
| Stannous Chloride | SnCl₂, HCl | High | Mild conditions and good chemoselectivity for nitro groups.[6] | Generates tin-based waste products. |
| Catalytic Hydrogenation | H₂, Raney Nickel | High | Cleaner reaction with water as the only byproduct. | Raney Nickel is preferred over Pd/C to avoid dehalogenation of the aryl bromide.[7][8][9] |
Pathway 2: Bromination Followed by Nitration and Reduction
This alternative route explores the initial introduction of the bromine atom, which is an ortho-, para-directing, but deactivating group.
Step 1B: Bromination of Benzothiazole
The first step is the bromination of benzothiazole. Direct bromination can be challenging and may result in a mixture of products.
Method Comparison: Bromination of Benzothiazole
| Method | Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Elemental Bromine | Br₂, HBr | Moderate | Direct bromination. | Can lead to mixtures of mono- and di-brominated products.[4][5] |
| N-Bromosuccinimide (NBS) | NBS, Sulfuric Acid | Good | Milder conditions, potentially better regioselectivity.[4][5] | Requires careful control of conditions to avoid side reactions. |
Step 2B: Nitration of 4-Bromobenzothiazole
The subsequent nitration of 4-bromobenzothiazole is governed by the directing effects of both the bromine atom (ortho-, para-directing) and the fused thiazole ring. The bromine at the 4-position would direct nitration to the 5- and 7-positions.
Information on the precise regioselectivity of this reaction is limited, and a mixture of isomers is a likely outcome.
Step 3B: Reduction of 4-Bromo-5-nitrobenzothiazole
This final step is identical to Step 3A in Pathway 1, involving the chemoselective reduction of the nitro group.
Experimental Protocols
Protocol for Step 3: Chemoselective Reduction of a Nitro Group using Iron
This protocol is a general procedure for the reduction of an aromatic nitro group in the presence of an aryl halide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-bromo-benzothiazole derivative (1.0 eq.).
-
Reagent Addition: Add ethanol as the solvent, followed by a solution of ammonium chloride (4.0 eq.) in water.
-
Iron Addition: To the stirred suspension, add iron powder (3.0 eq.) portion-wise.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of Synthetic Pathways
Caption: Plausible synthetic pathways to this compound.
Comparative Analysis and Recommendation
Both proposed pathways present distinct advantages and challenges.
Pathway 1 (Nitration first) offers a potentially more controlled bromination step due to the strong directing effect of the nitro group. However, the initial nitration of benzothiazole is known to produce a mixture of isomers, which necessitates a potentially difficult purification step to isolate the desired 5-nitrobenzothiazole.
Pathway 2 (Bromination first) may offer a more direct route to a 4-substituted benzothiazole. However, the subsequent nitration of 4-bromobenzothiazole is likely to yield a mixture of isomers, again posing a purification challenge.
Recommendation: For a laboratory-scale synthesis where purification of isomers is feasible, Pathway 1 may be the more predictable route. The strong meta-directing effect of the nitro group in the bromination step is a significant advantage. However, for a more scalable and potentially cleaner synthesis, exploring methods for the regioselective synthesis of 5-aminobenzothiazole followed by a Sandmeyer-type bromination could be a more robust long-term strategy, though it involves more steps.
The final choice of synthetic route will depend on the specific experimental capabilities, the scale of the synthesis, and the tolerance for isomer separation. This guide provides the foundational knowledge and comparative data to make an informed decision for the synthesis of this compound.
References
- 1. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Halogenated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of halogen atoms to this privileged structure often leads to a significant enhancement of its biological profile. This guide provides an in-depth comparison of the biological activities of halogenated benzothiazoles, with a focus on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships, mechanisms of action, and provide detailed experimental protocols to support further research and development in this promising area.
The Influence of Halogenation on Biological Activity
Halogenation is a powerful tool in drug design, capable of modulating a molecule's lipophilicity, electronic properties, and metabolic stability. In the context of benzothiazoles, the position and nature of the halogen substituent (Fluorine, Chlorine, Bromine) can dramatically influence their interaction with biological targets, leading to enhanced potency and selectivity.[1] For instance, the presence of a halogen group on the benzothiazole moiety has been shown to enhance antimicrobial activity.[2]
Comparative Antimicrobial Activity
Halogenated benzothiazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, including drug-resistant strains. The primary mechanism of their antibacterial action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[3][4]
Structure-Activity Relationship (SAR)
The antimicrobial potency of halogenated benzothiazoles is intricately linked to their substitution pattern. Generally, electron-withdrawing groups, such as halogens, on the benzothiazole ring enhance activity.
-
Position of Halogen: Substitution at the C-6 position of the benzothiazole ring with a chloro group has been shown to improve antibacterial activity against various strains.[5]
-
Type of Halogen: While direct comparisons are compound-specific, fluorine and chlorine substitutions are most commonly explored and have demonstrated significant antibacterial efficacy.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative halogenated benzothiazole derivatives against various bacterial strains, providing a clear comparison of their potency.
| Compound ID | Halogen Substituent | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| SN12 | 6-methoxy (non-halogenated for comparison) | P. aeruginosa PAO1 | >256 (IC50 for biofilm inhibition = 0.043 µM) | Azithromycin | 9.18 µM (IC50 for biofilm inhibition) | [6] |
| Compound 41c | - | E. coli | 3.1 | Ciprofloxacin | 12.5 | |
| Compound 41c | - | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | |
| Compound 3e | Di-alkyne substituted | Gram-positive/negative strains | 3.12 | Ciprofloxacin | 6.25 | [7] |
| Compound 16c | N-arylsulfonylpyridone | S. aureus | 0.025 mM | Ampicillin | 0.179 mM | [8] |
| Compound 18 | 6-Cl | P. aeruginosa (resistant) | 0.06 mg/mL | Streptomycin | - | [5] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Comparative Anticancer Activity
The anticancer potential of halogenated benzothiazoles is a rapidly evolving field of research. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.[9]
Mechanism of Action in Cancer Cells
Halogenated benzothiazoles exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death by disrupting the mitochondrial membrane potential and activating caspases.[10]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the sub-G1 phase.[9]
-
Inhibition of Signaling Pathways: They have been shown to downregulate critical cancer-related signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9]
-
Aryl Hydrocarbon Receptor (AHR) Pathway: Some benzothiazoles mediate their effects through the AHR pathway, leading to the induction of CYP1 metabolizing enzymes.[11]
The general structure of a 2-substituted benzothiazole is depicted below:
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 4-Bromobenzo[d]thiazol-5-amine and Structurally Related Benzothiazole Derivatives
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for the broad spectrum of biological activities its derivatives possess, including notable anticancer effects.[1] The versatility of the benzothiazole nucleus permits structural modifications that can profoundly influence its cytotoxic potency and selectivity against various cancer cell lines.[1] This guide offers a comparative analysis of the cytotoxic potential of 4-Bromobenzo[d]thiazol-5-amine by examining experimental data from structurally analogous compounds. While direct cytotoxic data for this compound is not extensively available in the public domain, we can infer its likely activity profile by exploring the structure-activity relationships (SAR) of similar halogenated and aminated benzothiazoles.
The Benzothiazole Core: A Privileged Scaffold in Oncology Research
Benzothiazole derivatives have demonstrated significant promise as anticancer agents, with some advancing to clinical trials.[2] Their mechanism of action is often multifaceted, including the induction of apoptosis (programmed cell death) through pathways such as the intrinsic mitochondrial pathway.[1] The substituent pattern on the benzothiazole ring system is a critical determinant of this activity. Factors such as the position and nature of electron-withdrawing or electron-donating groups can dramatically alter the compound's interaction with biological targets, thereby modulating its cytotoxic effects.[3]
Comparative Cytotoxicity Analysis
To contextualize the potential cytotoxicity of this compound, we will compare the reported activities of various benzothiazole derivatives. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this comparison. A lower IC50 value indicates greater cytotoxic potency.[1]
Table 1: Comparative Cytotoxicity (IC50) of Benzothiazole Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzothiazoles | Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [4] |
| 2-(4-amino-3-chlorophenyl)benzothiazole | Breast (MCF-7), Ovarian, Colon, Renal | Potent Antitumor Activity | [2] | |
| Aminobenzothiazoles | Indole based hydrazine carboxamide scaffold | Colon (HT29) | 0.015 | [4][5] |
| Indole based hydrazine carboxamide scaffold | Lung (H460) | 0.28 | [4][5] | |
| Indole based hydrazine carboxamide scaffold | Breast (MDA-MB-231) | 0.68 | [4][5] | |
| 2-aminobenzothiazole-TZD hybrid | Colon (HCT-116) | 7.44 | [3] | |
| 2-aminobenzothiazole-TZD hybrid | Breast (MCF-7) | 8.27 | [3] | |
| Thiazolidinone Hybrids | Compound 4a | Rat Brain Glioma (C6) | 0.03 | [1] |
| Pyridine-based Derivatives | Pyridine containing pyrimidine benzothiazole | Cervical (ME-180) | 4.01 | [4] |
| Benzothiazole-2-thiol Derivatives | Compound 7e | Breast (SKRB-3) | 0.0012 | [1] |
| Compound 7e | Colon (SW620) | 0.0043 | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in Table 1 highlights several key trends that can help predict the cytotoxic profile of this compound:
-
Influence of Halogenation: The presence of halogens, such as chlorine, on the benzothiazole scaffold can significantly enhance cytotoxic activity. For instance, a dichlorophenyl-containing chlorobenzothiazole derivative exhibited potent activity against non-small cell lung cancer cells with a GI50 value in the nanomolar range.[4] This suggests that the bromine atom in this compound is likely to contribute positively to its cytotoxic potential.
-
Role of the Amino Group: The position and substitution of the amino group are crucial. 2-Aminobenzothiazoles are a well-studied class of anticancer agents.[3][6] The presence of an amino group can facilitate hydrogen bonding and other interactions with biological targets. The specific location of the amino group at the 5-position in the target compound, in conjunction with the bromine at the 4-position, creates a unique electronic and steric profile that warrants experimental investigation.
-
Synergistic Effects of Substituents: The combination of an electron-withdrawing halogen (bromine) and an electron-donating amino group on the benzene ring of the benzothiazole core can lead to complex electronic effects that may enhance biological activity. SAR studies have shown that the introduction of a substituent on the phenyl ring generally enhances cytotoxic activity.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To empirically determine the cytotoxicity of this compound, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This method assesses cell viability and proliferation.[1]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance values are directly proportional to the number of viable cells.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[1]
-
Visualizing Experimental and Logical Frameworks
To better illustrate the experimental workflow and the structural relationships of the compounds discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Benzothiazole Isomers: A Comparative Guide to Analytical Methods
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Analytical Differentiation of Benzothiazole Isomers.
Benzothiazole and its substituted derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and industrial materials.[1][2] The specific biological activity and chemical properties of these compounds are often highly dependent on their isomeric form, making the precise differentiation and quantification of benzothiazole isomers a crucial task in research, development, and quality control.[3][4] This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the principles, experimental considerations, and relative performance of each method.
The Analytical Challenge of Benzothiazole Isomerism
Isomers of benzothiazole possess the same molecular formula but differ in the arrangement of atoms. This structural similarity, particularly in positional isomers where substituents are located at different positions on the benzothiazole ring, results in very similar physicochemical properties. Consequently, their separation and unambiguous identification demand analytical techniques with high resolving power and specificity.
Chromatographic Approaches: The Foundation of Separation
Chromatography is the cornerstone of isomeric separation, leveraging subtle differences in the distribution of isomers between a stationary phase and a mobile phase to achieve resolution.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable benzothiazole isomers. The choice of the capillary column's stationary phase is paramount for successful separation.
-
Principle of Separation: Isomers are separated based on their boiling points and their interactions with the stationary phase. Non-polar columns, such as those with a DB-5MS stationary phase, separate compounds primarily by boiling point.[5] Polar columns, on the other hand, can provide enhanced selectivity for isomers with different polarities. The selection of an appropriate temperature program is also critical to optimize resolution.
-
Detection: Mass Spectrometry (MS) is the most common detector coupled with GC for this application, providing both quantitative data and structural information for isomer identification.[5][6][7] Flame Ionization Detection (FID) can also be used for quantification but does not provide structural information.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a broader range of benzothiazole derivatives, including those that are non-volatile or thermally labile.[3][8]
-
Principle of Separation: Reversed-phase HPLC is the most widely used mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][10] Isomers with different polarities will exhibit different retention times. The composition of the mobile phase, including the use of additives like formic or phosphoric acid, can be optimized to improve separation.[9]
-
Detection: UV-Visible spectroscopy is a common detection method for HPLC, providing quantitative information.[10] For unambiguous identification, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach.[8][11]
Spectroscopic Techniques: The Key to Identification
While chromatography separates isomers, spectroscopy provides the detailed structural information necessary for their definitive identification.
Mass Spectrometry (MS)
Mass spectrometry, particularly when used in tandem (MS/MS), is a powerful tool for differentiating isomers. Even if isomers co-elute chromatographically, they may produce unique fragmentation patterns upon ionization.
-
Principle of Identification: In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern, or mass spectrum, is a fingerprint of the molecule.[12][13] Isomers can often be distinguished by the relative abundances of their fragment ions.[14] For instance, the fragmentation of protonated benzothiazole sulfenamides can be influenced by steric hindrance, leading to different relative abundances of fragment ions.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the definitive differentiation of isomers.[15][16]
-
Principle of Identification: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule.[17][18] Isomers will exhibit distinct chemical shifts and coupling constants in their NMR spectra, allowing for unambiguous structural assignment.[15][19] Two-dimensional NMR techniques, such as COSY and HMBC, can further elucidate the connectivity of atoms within the molecule.[15]
Hyphenated Techniques: The Best of Both Worlds
The combination of chromatographic separation with spectroscopic detection provides the most comprehensive approach for the analysis of benzothiazole isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique that combines the high separation efficiency of GC with the sensitive and specific detection of MS.[5][7] It is particularly well-suited for the analysis of volatile and semi-volatile benzothiazole isomers in complex matrices.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for non-volatile, polar, or thermally labile benzothiazole isomers.[8][11] It offers excellent sensitivity and selectivity, making it suitable for trace-level analysis in various samples.[8]
Comparative Analysis and Method Selection
The choice of the most appropriate analytical method depends on several factors, including the physicochemical properties of the isomers, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| GC-MS | Separation by volatility and polarity; Identification by mass fragmentation. | High resolution, high sensitivity, provides structural information.[5] | Requires volatile and thermally stable analytes. | Environmental analysis, quality control of raw materials.[5][7] |
| HPLC-UV/MS | Separation by polarity; Identification by UV absorbance or mass fragmentation. | Applicable to a wide range of analytes, including non-volatile and thermally labile compounds.[3][8] | Resolution may be lower than GC for some isomers. | Pharmaceutical analysis, metabolite identification.[8][11] |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation, non-destructive.[15][16] | Lower sensitivity compared to MS, more expensive instrumentation. | Structural confirmation of synthesized compounds.[4][15] |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Benzothiazole Isomers
This protocol provides a general framework for the separation and identification of volatile benzothiazole isomers.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, isooctane) to a final concentration of 1-10 µg/mL.
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Injection: 1 µL splitless injection at 280°C.[5]
-
Oven Temperature Program: Initial temperature of 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 50 to 500.[5]
-
Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra with reference spectra or spectral libraries.
Protocol 2: HPLC-UV Analysis of Benzothiazole Isomers
This protocol is suitable for the separation of non-volatile or thermally labile benzothiazole isomers.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 10-100 µg/mL.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[10]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 55:45, v/v).[10] The composition may need to be optimized for specific isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of the target isomers (e.g., 254 nm).
-
Data Analysis: Quantify isomers based on the peak areas in the chromatogram using an external standard calibration.
Visualization of Analytical Workflows
Caption: General workflow for the analytical differentiation of benzothiazole isomers.
Caption: Comparison of separation principles in GC and HPLC for benzothiazole isomers.
Caption: Principle of isomer identification using mass spectrometry fragmentation.
Conclusion
The successful differentiation of benzothiazole isomers requires a strategic combination of high-resolution chromatographic separation and specific spectroscopic identification. GC-MS and LC-MS are the workhorse techniques for routine analysis, offering a balance of separation power, sensitivity, and structural information. NMR spectroscopy remains the gold standard for unambiguous structure elucidation. The choice of the optimal method will be dictated by the specific analytical challenge at hand, and the detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Benzothiazole, 2-(ethylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
The Emerging Bioactivity of 4-Bromobenzo[d]thiazol-5-amine and its Analogs: A Comparative Guide for Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a broad spectrum of biological activities.[1] Among the myriad of its derivatives, 4-Bromobenzo[d]thiazol-5-amine and related compounds have garnered significant interest as versatile precursors for novel therapeutic agents. The strategic placement of a bromine atom at the 4-position offers a reactive handle for synthetic modifications, enabling the creation of diverse chemical libraries through various cross-coupling reactions.[1] This guide provides an in-depth, comparative analysis of the bioactivity of the 4-bromobenzothiazole scaffold, with a primary focus on its anticancer and antimicrobial potential, to support researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Strategic Advantage of the 4-Bromobenzothiazole Scaffold
The utility of the 4-bromobenzothiazole core lies in its synthetic tractability. The carbon-bromine bond serves as a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling a systematic exploration of the chemical space around the benzothiazole nucleus to optimize biological activity. Furthermore, the amine group, as seen in the titular compound, provides an additional point for derivatization, further expanding the diversity of accessible analogs.
Anticancer Activity: A Comparative Analysis
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical cellular pathways and induction of apoptosis.[2][3][4] While specific data for this compound is limited in publicly accessible literature, the broader family of bromo-substituted benzothiazoles has shown promising results.
Comparative Efficacy of Benzothiazole Derivatives Against Cancer Cell Lines
The following table summarizes the anticancer activity of various benzothiazole derivatives, providing a benchmark for the potential efficacy of novel analogs.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| Substituted 2-(4-aminophenyl)benzothiazoles | Breast (MCF-7, MDA-MB-231), Colon (HT29), Lung (H460) | Potent, with some derivatives showing IC50 values in the nanomolar to low micromolar range. | [5][6] |
| Chloro-substituted benzothiazole amines | Non-small cell lung cancer (HOP-92) | GI50 = 71.8 nM for a dichlorophenyl containing chlorobenzothiazole. | [7] |
| Bromo-substituted pyridine acetamide benzothiazole | Breast (SKRB-3), Colon (SW620), Lung (A549) | IC50 values of 1.2 nM, 4.3 nM, and 44 nM, respectively. | [6] |
| Naphthalimide-benzothiazole derivatives | Colon (HT-29), Lung (A549), Breast (MCF-7) | IC50 values in the range of 3.47 - 7.91 µM. | [5] |
| Reference Drug: 5-Fluorouracil | Various | Varies depending on the cell line. | [7] |
| Reference Drug: Etoposide | Various | Varies depending on the cell line. | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-bromobenzothiazole derivatives) and a reference anticancer drug in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Visualizing the Experimental Workflow
Caption: Workflow for determining the IC50 value of a test compound using the MTT assay.
Mechanism of Action: Targeting Key Signaling Pathways
Several benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival. A notable mechanism is the dual inhibition of the AKT and ERK signaling pathways, which can lead to cell cycle arrest and apoptosis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Cross-Reactivity Studies of 4-Bromobenzo[d]thiazol-5-amine Derivatives
Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The derivative 4-Bromobenzo[d]thiazol-5-amine, with its reactive bromine atom and amino group, serves as a versatile building block for creating extensive libraries of novel chemical entities.[5] The bromine at the 4-position and the amine at the 5-position provide synthetic handles for diversification, allowing chemists to modulate the physicochemical properties and biological targets of the resulting molecules.[5][6]
However, this structural versatility comes with a critical challenge: ensuring target selectivity. Cross-reactivity, or the interaction of a compound with unintended biological targets, is a primary driver of adverse drug reactions (ADRs) and toxicity, leading to a significant rate of attrition in drug development pipelines.[7] Therefore, a rigorous and systematic evaluation of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of designing safer, more effective medicines.
This guide provides a comparative framework for designing and executing cross-reactivity studies for novel derivatives of this compound. We will explore a multi-tiered strategy, from early-stage computational predictions to definitive cellular target engagement assays, explaining the causality behind each experimental choice and providing actionable protocols for researchers in drug discovery.
A Multi-Tiered Strategy for De-risking Novel Compounds
An effective cross-reactivity profiling strategy is hierarchical, designed to gain progressively deeper insights while managing resources efficiently. Early-stage, high-throughput methods are used to cast a wide net and identify potential liabilities, which are then investigated with more complex, lower-throughput assays.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Early Assessment and Prediction
The goal of this initial phase is to rapidly identify potential red flags using computational and broad-panel screening approaches.
In Silico Off-Target Profiling
Before synthesizing derivatives, computational models can predict potential off-target interactions, saving considerable time and resources.[8][9] These methods leverage vast databases of known compound-protein interactions to identify potential liabilities based on structural similarity.[10][11]
-
Causality: The principle is that structurally similar molecules often have similar biological activities (the "Similarity Principle"). By comparing a virtual library of this compound derivatives against databases of known drugs and their targets, algorithms can predict likely off-target binding partners.[10][11] This allows for the early prioritization of compounds with cleaner predicted profiles.
-
Methodologies:
-
2D/3D Similarity Searching: Compares the chemical fingerprint or 3D shape of a query molecule to those in a database.
-
Machine Learning Models: Utilizes algorithms like Support Vector Machines (SVM) or Graph Neural Networks (GNN) trained on large datasets to predict interactions.[8][10]
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for binding to a specific off-target and screens derivatives for this pattern.
-
Broad In Vitro Safety Panels
The most direct way to assess cross-reactivity is to screen compounds against a panel of known safety-relevant targets. Several commercial providers offer standardized panels that cover major protein families implicated in ADRs.[7][12][13][14]
-
Causality: Many ADRs are linked to specific off-target interactions (e.g., hERG channel blockade and cardiotoxicity, COX enzyme inhibition and gastrointestinal issues). Proactively screening against these targets provides a clear, data-driven assessment of risk.[7]
-
Experimental Comparison:
| Panel Type | Key Targets Covered | Stage of Use | Rationale & Interpretation |
| SafetyScreen44 / Mini Safety Panel [7][12] | GPCRs, Ion Channels (incl. hERG), Transporters, Enzymes most commonly associated with severe ADRs. | Hit-to-Lead: Early hazard identification for a large number of compounds. | A "clean" result at 10 µM provides high confidence to proceed. Hits require immediate follow-up to determine potency (IC50) and assess the therapeutic window. |
| SafetyScreen98 / Full Safety Panel [7] | Expanded list including nuclear receptors and additional kinases, enzymes, and GPCRs. | Lead Optimization: Deeper characterization of a smaller set of lead compounds. | Provides a more comprehensive off-target "fingerprint" to guide structure-activity relationship (SAR) studies for selectivity. |
| Kinase Panels (e.g., KinomeSCAN) | Hundreds of human kinases. | Any stage (if primary target is a kinase): Essential for kinase inhibitors to determine selectivity. | Benzothiazole is a known "kinase hinge-binder" scaffold. A selectivity score (e.g., S-Score) is calculated to quantify promiscuity. High promiscuity can lead to toxicity but is sometimes desirable in oncology. |
-
Trustworthiness through Controls: A self-validating protocol for these screens must include:
-
Vehicle Control (e.g., DMSO): Defines the baseline (0% inhibition).
-
Positive Control Inhibitor: A known inhibitor for each target to confirm assay validity.
-
Compound Concentration: Typically screened at a single high concentration (e.g., 10 µM) for initial hazard ID, followed by dose-response curves for any identified hits.
-
Tier 2: Mechanistic Validation in a Cellular Context
Once off-target interactions are identified in vitro, it is crucial to confirm that these interactions occur within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying target engagement in intact cells or tissue lysates.[15][16][17] It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[16][18][19]
-
Causality: When a cell is heated, proteins begin to denature and aggregate.[16] If a drug binds to its target protein, it stabilizes the protein's structure, increasing the temperature required to denature it. This "thermal shift" is direct evidence of target engagement in a physiological context.[19]
-
Advantages over In Vitro Assays:
-
Physiological Relevance: Confirms binding in the presence of endogenous substrates, cofactors, and cellular compartments.[15][17]
-
No Compound Modification: Does not require labels or tags on the drug, which can alter its properties.[17]
-
Versatility: Can be used to validate both intended targets and identified off-targets from panel screens.[16]
-
Caption: Experimental workflow for a Western Blot-based CETSA®.
Detailed Protocol: Western Blot-Based CETSA® for an Off-Target Kinase
This protocol describes how to validate an off-target interaction with "Kinase X," identified from an in vitro screen.
-
Cell Culture & Treatment:
-
Plate a suitable cell line known to express Kinase X at an appropriate density.
-
The next day, treat cells with the this compound derivative (e.g., at 1x, 10x, and 100x the primary target IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments). Include a non-heated control at 37°C.
-
Cool samples at 4°C for 3 minutes.[15]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody for Kinase X.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated samples confirms target engagement.
-
Conclusion: Building a Comprehensive Selectivity Profile
For derivatives of a versatile scaffold like this compound, a proactive and multi-faceted approach to cross-reactivity is non-negotiable. By integrating in silico predictions to guide library design, broad in vitro panels to identify liabilities, and cellular target engagement assays like CETSA® to confirm physiological relevance, researchers can build a comprehensive selectivity profile. This tiered strategy enables data-driven decisions, mitigates the risk of late-stage failures, and ultimately paves the way for the development of safer and more specific therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. pharmaron.com [pharmaron.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. benchchem.com [benchchem.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromobenzo[d]thiazol-5-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromobenzo[d]thiazol-5-amine. As researchers, scientists, and drug development professionals, a deep understanding of the chemical properties and associated hazards of the compounds we handle is paramount, not only for our personal safety but also for the protection of our environment. This document is structured to provide a clear, step-by-step protocol for the safe management and disposal of this compound waste, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally similar compounds and the general class of halogenated aromatic amines.
Key Hazard Considerations:
-
Acute Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Similar brominated benzothiazole derivatives are classified as harmful or toxic if swallowed.[3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][3][4]
-
Sensitization: Some benzothiazole derivatives may cause an allergic skin reaction.[5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
GHS Hazard Profile (Anticipated):
Based on data for similar compounds, the following GHS classifications are likely to apply.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[5][3] | |
| Skin Irritation | Warning | H315: Causes skin irritation. | |
| Eye Irritation | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[5][3][4] |
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is the first line of defense against chemical exposure.
-
Engineering Controls: All handling and disposal procedures for this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Hand Protection: Wear nitrile rubber gloves.[8] If significant handling is required, consider double gloving.[8] Always wash hands thoroughly after handling the material and before leaving the laboratory.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[10] Closed-toe shoes are required in the laboratory at all times.[8]
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[6][11] Halogenated organic compounds have specific disposal requirements and must not be mixed with non-halogenated waste streams.[7][8]
Waste Stream Decision Pathway
Caption: Decision tree for segregating waste containing this compound.
Container Requirements:
-
Use only containers that are chemically compatible with halogenated aromatic amines (e.g., polyethylene or glass).[8][12]
-
The container must be in good condition, with a secure, leak-proof screw cap.[11][13]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[7][14]
-
Keep the waste container closed at all times, except when adding waste.[14][15]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of small quantities of solid this compound and associated contaminated materials.
1. Preparation:
- Ensure you are wearing the appropriate PPE as described in Section 2.
- Perform all operations within a certified chemical fume hood.[7]
- Have your pre-labeled halogenated solid waste container ready.
2. Transfer of Solid Waste:
- Carefully transfer any residual solid this compound from its original container or weighing paper directly into the designated "Halogenated Solid Waste" container.
- Avoid creating dust. If necessary, use a small amount of a suitable solvent (e.g., acetone) to wet the solid before transfer. The solvent-wetted material should still be placed in the solid waste container.
3. Decontamination of Glassware and Equipment:
- Rinse all contaminated glassware and equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol).[7]
- Collect the initial rinsate in a designated "Halogenated Liquid Waste" container.[7]
- A triple rinse is recommended for heavily contaminated items.[15] Subsequent rinses can also be collected in the halogenated liquid waste container.
4. Disposal of Contaminated Materials:
- Place any contaminated disposable items, such as weighing paper, pipette tips, and gloves, into the "Halogenated Solid Waste" container.
- Do not dispose of these items in the regular trash.[15]
5. Final Steps:
- Securely cap the hazardous waste containers.
- Store the waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[13][14]
- Wipe down the work area in the fume hood with a damp paper towel. Dispose of the paper towel in the "Halogenated Solid Waste" container.
- Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Workflow Diagram
Caption: Step-by-step workflow for the disposal of this compound.
Spill Management
In the event of a small spill of solid this compound:
-
Alert and Isolate: Alert others in the immediate area and restrict access.
-
PPE: Ensure you are wearing the appropriate PPE.
-
Containment: Prevent the powder from becoming airborne.[10] Do not use a dry brush or compressed air.
-
Clean-up: Carefully sweep up the solid material and place it into the designated "Halogenated Solid Waste" container.[10]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.[10]
-
Reporting: Report the spill to your laboratory supervisor or EHS department, in accordance with your institution's policies.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, which are rooted in established safety protocols and regulatory standards, we can effectively mitigate the risks associated with this and other hazardous chemicals. Always remember that the specific Safety Data Sheet for any chemical is the primary source of information, and your institution's Environmental Health and Safety department is a valuable resource for guidance on waste management.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Bromobenzo[d]thiazole | C7H4BrNS | CID 3798911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
